molecular formula C18H24N2O3S B560086 K145

K145

Cat. No.: B560086
M. Wt: 348.5 g/mol
InChI Key: MPZXLTZVPUSTFY-SOFYXZRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K145 is a chemical compound recognized in biochemical research for its role as a sphingosine kinase inhibitor. It is primarily described as a specific inhibitor for the sphingosine kinase 2 (SphK2) isoform . Sphingosine kinases are crucial enzymes that produce sphingosine-1-phosphate (S1P), a key bioactive lipid regulating cell processes like survival, proliferation, and immune responses . By targeting SphK2, this compound is a valuable tool for probing the intricate balance of the "sphingolipid rheostat"—the dynamic between pro-death ceramides and pro-survival S1P that determines cellular fate . This makes it relevant for investigating the mechanisms of cancers, inflammatory disorders, and viral infections where this pathway is often dysregulated . Recent studies highlight the importance of thorough characterization when using SphK inhibitors in research. While this compound is designed to target SphK2, detailed mechanistic studies have revealed additional, unexpected effects on the cellular sphingolipid profile. Treatment with this compound has been observed to cause a dose-dependent and significant increase in dihydrosphingosine-1-phosphate (dhS1P) and S1P across various cell lines, an effect not solely attributable to SphK1 compensation . Further investigation suggests that this compound affects sphingolipid de novo synthesis, with 3-ketodihydrosphingosine reductase and dihydroceramide desaturase identified as potential targets . Researchers should be aware of these complex mechanisms when designing experiments and interpreting data involving this compound. It is critical to monitor cellular sphingolipid profiles to fully understand the compound's impact in mechanistic studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16/h6-10H,2-5,11-13,19H2,1H3/b16-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZXLTZVPUSTFY-SOFYXZRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Characterization of K145: A Selective SphK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological characterization of K145, a selective inhibitor of sphingosine kinase-2 (SphK2). This compound, a thiazolidine-2,4-dione analogue, has been identified as a potent, substrate-competitive, and orally active inhibitor of SphK2. This document summarizes its biochemical and cellular activities, details the experimental protocols for its characterization, and presents its effects on downstream signaling pathways and in various preclinical models. The information compiled herein is intended to serve as a valuable resource for researchers in oncology, metabolic diseases, and sphingolipid biology.

Introduction

Sphingosine kinase-2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P axis has been implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of selective SphK inhibitors has become an area of intense research. This compound, with its selectivity for SphK2 over the SphK1 isoform, represents a valuable pharmacological tool to dissect the specific roles of SphK2 and a potential therapeutic agent.

Biochemical Characterization

This compound has been characterized as a selective and substrate-competitive inhibitor of SphK2. Biochemical assays using recombinant enzymes have demonstrated its potency and selectivity.

Table 1: Biochemical Activity of this compound against Sphingosine Kinases

ParameterValueEnzymeNotesReference
IC50 4.3 µMHuman SphK2
Ki 6.4 µMHuman SphK2Substrate-competitive with sphingosine.
SphK1 Activity No inhibitionHuman SphK1Tested at concentrations up to 10 µM.

Cellular Characterization

The cellular effects of this compound have been investigated in various cell lines, revealing impacts on S1P levels, downstream signaling pathways, and cell fate.

Effects on Cellular Sphingosine-1-Phosphate (S1P) Levels

The impact of this compound on intracellular S1P levels has yielded seemingly contradictory results across different studies and cell types, highlighting the complexity of sphingolipid metabolism.

  • S1P Suppression: In human leukemia U937 cells, this compound was shown to suppress S1P levels. This is the expected outcome for a direct inhibitor of S1P production.

  • S1P Elevation: Conversely, a separate study reported that this compound, along with another SphK2 inhibitor ABC294640, led to a significant, dose-dependent increase in both S1P and dihydrosphingosine-1-phosphate (dhS1P) in Chang, HepG2, and HUVEC cells. This unexpected effect was also observed in SphK1-deficient HK-2 cells, ruling out a compensatory upregulation of SphK1. The researchers proposed that this phenomenon might be due to off-target effects on other enzymes in the sphingolipid de novo synthesis pathway, such as 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.

Table 2: Cellular Activity of this compound

Cell LineEffectConcentrationNotesReference
U937 (Human Leukemia) Suppressed S1P levelsNot specified
Inhibited cell growth0-10 µMConcentration-dependent.
Induced apoptosis10 µM
Decreased p-ERK and p-Akt4-8 µM
Chang (Human Conjunctiva) 2.2-fold increase in S1PNot specified
HepG2 (Human Liver Carcinoma) 2.9-fold increase in S1PNot specified
HUVEC (Human Umbilical Vein Endothelial Cells) 1.5-fold increase in S1PNot specified
HL7702 (Human Liver) Decreased lipid accumulationNot specifiedInhibited expression of lipogenic genes (FAS, ACC1, SREBP1c).
Downstream Signaling Pathways

This compound has been shown to modulate key signaling pathways downstream of the SphK2/S1P axis. In U937 leukemia cells, treatment with this compound resulted in a decrease in the phosphorylation of ERK and Akt, two critical pro-survival kinases. This suggests that the anti-proliferative and apoptotic effects of this compound in these cells may be mediated through the inhibition of these signaling cascades.

SphK2_Downstream_Signaling Sphingosine Sphingosine SphK2 SphK2 Sphingosine->SphK2 S1P S1P SphK2->S1P Phosphorylation ERK_Akt_Signaling ERK/Akt Signaling S1P->ERK_Akt_Signaling Activation This compound This compound This compound->SphK2 Inhibition Cell_Growth_Survival Cell Growth & Survival ERK_Akt_Signaling->Cell_Growth_Survival

Caption: this compound inhibits SphK2, leading to downstream effects on ERK/Akt signaling.

In Vivo Characterization

The anti-cancer and metabolic effects of this compound have been demonstrated in several preclinical animal models.

Anti-Cancer Efficacy

This compound has shown significant anti-tumor activity in vivo.

  • Xenograft Model: In nude mice bearing U937 human leukemia tumors, both intraperitoneal and oral administration of this compound (50 mg/kg daily) significantly inhibited tumor growth without apparent toxicity.

  • Syngeneic Model: The anti-tumor activity of this compound was also confirmed in a syngeneic mouse model using murine breast cancer JC cells implanted in BALB/c mice.

Metabolic Effects

This compound has also been investigated for its role in metabolic diseases.

  • NAFLD Models: In ob/ob and db/db mice, models for non-alcoholic fatty liver disease (NAFLD) and diabetes, intraperitoneal injection of this compound led to a significant reduction in hepatic lipid accumulation and improved liver function. This compound treatment also improved hyperglycemia in db/db mice.

  • Mechanism in NAFLD: The beneficial metabolic effects of this compound are associated with a decrease in the expression of lipogenic genes (FAS, ACC1, SREBP1c) and an increase in the expression of genes related to mitochondrial fatty acid β-oxidation (CPT1A, MCAD, LCAD, PPAR-α, UCP2).

K145_In_Vivo_Workflow cluster_cancer Oncology Models cluster_metabolic Metabolic Disease Models U937_Xenograft U937 Xenograft (Nude Mice) K145_Admin This compound Administration (i.p. or oral) U937_Xenograft->K145_Admin JC_Syngeneic JC Syngeneic (BALB/c Mice) JC_Syngeneic->K145_Admin ob_ob_Mice ob/ob Mice (NAFLD) ob_ob_Mice->K145_Admin db_db_Mice db/db Mice (NAFLD/Diabetes) db_db_Mice->K145_Admin Tumor_Inhibition Tumor Growth Inhibition K145_Admin->Tumor_Inhibition Metabolic_Improvement Improved Hepatic Steatosis & Glycemia K145_Admin->Metabolic_Improvement

Caption: In vivo experimental workflow for this compound characterization.

Experimental Protocols

Recombinant Sphingosine Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of this compound on SphK1 and SphK2 activity.

  • Enzyme Source: Cleared cell lysates from baculovirus-infected Sf9 insect cells overexpressing recombinant human SphK1 or SphK2.

  • Reaction Mixture: Prepare a reaction mixture containing 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, 10 mM MgCl2, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and a protease inhibitor cocktail. For SphK2 activity, supplement the buffer with 100 mM KCl.

  • Substrates: Add D-erythro-sphingosine (typically 5 µM) and [γ-³²P]ATP (10 µM).

  • Inhibitor: Add varying concentrations of this compound or vehicle

The Role of K145 in Modulating Sphingosine-1-Phosphate Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including proliferation, survival, migration, and inflammation. The intracellular levels of S1P are primarily regulated by the enzymatic activity of sphingosine kinases (SphK), of which two isoforms, SphK1 and SphK2, have been identified. Dysregulation of the SphK/S1P signaling axis has been implicated in the pathogenesis of numerous diseases, most notably cancer. This has rendered the components of this pathway, particularly the sphingosine kinases, as attractive targets for therapeutic intervention. K145, a thiazolidine-2,4-dione derivative, has emerged as a selective inhibitor of Sphingosine Kinase 2 (SphK2). This technical guide provides an in-depth overview of the this compound inhibitor, its mechanism of action, and its impact on S1P signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction to Sphingosine-1-Phosphate (S1P) Signaling

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as a class of bioactive molecules with profound signaling roles.[1] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a cellular "rheostat," determining cell fate.[2] S1P is generated through the phosphorylation of sphingosine, a reaction catalyzed by sphingosine kinases (SphKs).[3][4] There are two main isoforms of this enzyme, SphK1 and SphK2, which differ in their subcellular localization and, to some extent, their biological functions.[5]

Once synthesized, S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, on the cell surface.[3][6] This extracellular signaling cascade influences a wide array of physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular permeability.[7]

This compound: A Selective Sphingosine Kinase 2 (SphK2) Inhibitor

This compound is a cell-permeable and orally bioavailable small molecule that has been identified as a selective, substrate-competitive inhibitor of SphK2.[8][9][10] Its selectivity for SphK2 over SphK1 and other kinases makes it a valuable tool for dissecting the specific roles of SphK2 in cellular signaling and disease.[11]

Mechanism of Action

This compound exerts its inhibitory effect by competing with the natural substrate, sphingosine, for the active site of SphK2.[9] This inhibition leads to a decrease in the intracellular production of S1P, thereby shifting the sphingolipid rheostat towards ceramide-induced apoptosis in cancer cells.[9] Furthermore, inhibition of SphK2 by this compound has been shown to suppress downstream signaling pathways, notably the ERK and Akt pathways, which are crucial for cell proliferation and survival.[8][12]

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound inhibitor based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueEnzymeAssay ConditionsReference
IC504.3 µMHuman SphK2Biochemical assay[9][11]
Ki6.4 µMHuman SphK2Biochemical assay[9][11]
SelectivityInactive against SphK1 and other protein kinasesHuman SphK1, other kinasesUp to 10 µM[11]

Table 2: Cellular Effects of this compound in U937 Human Leukemia Cells

EffectConcentrationTimeObservationReference
Growth Inhibition0-10 µM24-72 hoursConcentration-dependent inhibition[11]
Apoptosis Induction10 µM24 hoursSignificant induction of apoptosis[11]
Downstream Signaling4-8 µM3 hoursDecreased phosphorylation of ERK and Akt[11]
S1P Level SuppressionNot specifiedNot specifiedSuppression of intracellular S1P levels[8][12]

Table 3: In Vivo Efficacy of this compound in a U937 Xenograft Mouse Model

Administration RouteDosageTreatment DurationOutcomeReference
Oral Gavage50 mg/kg daily15 daysSignificant inhibition of tumor growth[11]
IntraperitonealNot specifiedNot specifiedSignificant inhibition of tumor growth[8][12]

Signaling Pathways and Experimental Workflows

Sphingosine-1-Phosphate Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical S1P signaling pathway and the point of intervention for the this compound inhibitor.

S1P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptors (S1P1-5) GPCR G Proteins S1PR->GPCR coupling Downstream Downstream Signaling (e.g., ERK, Akt) GPCR->Downstream Sphingosine Sphingosine SphK2 SphK2 Sphingosine->SphK2 substrate S1P_intra S1P (intracellular) S1P_intra->Downstream intracellular targets S1P_extra S1P (extracellular) S1P_intra->S1P_extra export SphK2->S1P_intra phosphorylation This compound This compound This compound->SphK2 inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation S1P_extra->S1PR activation

Caption: S1P signaling pathway and the inhibitory action of this compound on SphK2.

Experimental Workflow: Sphingosine Kinase Activity Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of this compound on SphK2.

SphK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Recombinant SphK2 Enzyme D Incubate Enzyme, Inhibitor, and Buffer A->D B Prepare this compound dilutions B->D C Prepare Reaction Buffer (with Sphingosine and [γ-32P]ATP) C->D E Spot reaction mixture on TLC plate D->E F Separate [32P]S1P from [γ-32P]ATP E->F G Autoradiography or Phosphorimaging F->G H Quantify band intensity G->H I Calculate % inhibition and IC50 H->I

References

An In-depth Technical Guide on the Downstream Targets of K145 SphK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: K145 is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2), an important enzyme in the sphingolipid metabolic pathway.[1] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates cell survival, proliferation, and apoptosis.[2][3] Inhibition of SphK2 by this compound is intended to shift the sphingolipid rheostat towards the pro-apoptotic lipid ceramide, making it a promising strategy for anticancer therapy.[3] Canonically, this compound treatment leads to the inhibition of pro-survival signaling pathways, including ERK and Akt, culminating in cell growth arrest and apoptosis.[4][5] However, recent comprehensive lipidomic studies have revealed a more complex mechanism of action. Paradoxically, this compound can induce a significant increase in cellular S1P and its precursor dihydrosphingosine-1-phosphate (dhS1P).[2][6] This unexpected on-target effect is attributed to off-target inhibition of other enzymes in the sphingolipid de novo synthesis pathway, namely 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.[2][7] Furthermore, this compound has demonstrated effects on metabolic pathways, including the suppression of hepatic lipogenesis.[8][9] This guide provides a detailed overview of the known downstream targets of this compound, presents quantitative data, outlines key experimental protocols, and visualizes the complex signaling networks involved.

Canonical Downstream Signaling of SphK2 Inhibition by this compound

The primary therapeutic rationale for SphK2 inhibition is to decrease the production of the pro-survival lipid S1P, thereby promoting cancer cell death. This compound achieves this by competitively inhibiting SphK2, which in turn modulates key downstream pro-survival signaling cascades.

Inhibition of Pro-Survival Kinases: ERK and Akt

Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) are critical nodes in signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. S1P, the product of SphK2 activity, is known to activate these pathways.[10] Inhibition of SphK2 by this compound has been shown to decrease the phosphorylation, and thus the activity, of both ERK and Akt in human leukemia U937 cells.[4][5] This disruption of ERK and Akt signaling is a key mechanism behind the anti-proliferative and pro-apoptotic effects of this compound.[11]

Induction of Apoptosis and Inhibition of Cell Growth

By suppressing the ERK and Akt signaling pathways, this compound effectively inhibits cell growth and induces apoptosis.[5] This has been demonstrated in various cancer cell lines, most notably in U937 leukemia cells, where this compound treatment leads to a significant, concentration-dependent inhibition of cell growth and a marked increase in apoptotic cell death.[4] These cellular outcomes are the direct consequence of disrupting the pro-survival signals that are normally maintained by SphK2-generated S1P.

Data Presentation: Canonical Effects of this compound
ParameterCell LineConcentration / DoseTreatment DurationObserved EffectCitation
SphK2 Inhibition Recombinant humanIC50: 4.3 µMN/ASelective inhibition of SphK2 (Ki = 6.4 µM), inactive against SphK1.[4]
Cell Growth U9370-10 µM24-72 hoursSignificant, concentration-dependent growth inhibition.[4]
Apoptosis U93710 µM24 hoursSignificant induction of apoptosis.[4]
p-ERK / p-Akt Levels U9374-8 µM3 hoursDecreased phosphorylation of both ERK and Akt.[4]
In Vivo Tumor Growth U937 Xenograft50 mg/kg (oral)Daily, 15 daysSignificant inhibition of tumor growth.[4]

Mandatory Visualization: Canonical this compound Signaling Pathway

Canonical_K145_Pathway cluster_0 Downstream Effects This compound This compound SphK2 SphK2 This compound->SphK2 S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Catalyzes Akt Akt S1P->Akt Activates ERK ERK S1P->ERK Activates pAkt p-Akt (Active) Proliferation Cell Proliferation & Survival pAkt->Proliferation pERK p-ERK (Active) pERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Canonical signaling pathway of this compound-mediated SphK2 inhibition.

Paradoxical and Off-Target Effects of this compound on Sphingolipid Metabolism

Contrary to the expected outcome of reducing S1P, studies have revealed that this compound treatment can lead to a significant increase in cellular S1P and dihydrosphingosine-1-phosphate (dhS1P).[2][7] This paradoxical effect stems from off-target activities of this compound within the broader sphingolipid metabolic network.

Off-Target Inhibition of De Novo Synthesis Enzymes

Detailed lipidomic analysis has shown that this compound, along with the similar SphK2 inhibitor ABC294640, inhibits key enzymes in the de novo sphingolipid synthesis pathway.[2][3] The identified off-targets include:

  • 3-ketodihydrosphingosine reductase (3KSR)

  • Dihydroceramide desaturase (DEGS)

Inhibition of these enzymes is thought to cause an accumulation of upstream precursors, which may then be shunted towards S1P and dhS1P production through alternative or residual enzyme activity, overriding the direct inhibition of SphK2.[2][7] This finding is critical, as it suggests the cellular effects of this compound are not solely due to SphK2 inhibition but are a composite of on- and off-target activities.[2]

Data Presentation: Paradoxical Effects of this compound
ParameterCell LineConcentrationObserved EffectCitation
Cellular S1P Levels ChangNot Specified2.2-fold increase[2]
HepG2Not Specified2.9-fold increase[2]
HUVECNot Specified1.5-fold increase[2]
Off-Target Activity N/ADose-dependentInhibition of Dihydroceramide Desaturase (DEGS).[3]
Off-Target Activity N/ANot SpecifiedInhibition of 3-ketodihydrosphingosine reductase.[2][7]

Mandatory Visualization: this compound Off-Target and Paradoxical Signaling

Paradoxical_K145_Pathway cluster_denovo De Novo Sphingolipid Synthesis Ser_Pal Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Ser_Pal->KDS SPT dhSph Dihydrosphingosine (dhSph) KDS->dhSph 3KSR dhCer Dihydroceramide dhSph->dhCer CerS S1P S1P & dhS1P dhSph->S1P SphK2 Cer Ceramide dhCer->Cer DEGS Sph Sphingosine Cer->Sph CDase Sph->S1P SphK2 SphK2 SphK2 S1P->S1P  Unexpected  INCREASE This compound This compound This compound->SphK2 On-Target Inhibition KSR 3KSR This compound->KSR Off-Target Inhibition DEGS DEGS This compound->DEGS Off-Target Inhibition SPT SPT

Off-target and paradoxical effects of this compound on sphingolipid metabolism.

Effects on Metabolic Pathways

Beyond its role in cancer cell signaling, this compound has been shown to modulate key metabolic pathways, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD).

Regulation of Hepatic Lipogenesis and Fatty Acid Oxidation

In mouse models of NAFLD (ob/ob and db/db mice), this compound treatment significantly reduced hepatic lipid accumulation.[8][9] This was associated with a notable downregulation of genes involved in de novo lipogenesis, including:

  • Fatty Acid Synthase (FAS)

  • Acetyl-CoA Carboxylase 1 (ACC1)

  • Sterol Regulatory Element-Binding Protein 1c (SREBP1c)

Concurrently, this compound treatment led to an upregulation of genes related to mitochondrial fatty acid β-oxidation (FAO), such as CPT1A, MCAD, LCAD, PPAR-α, and UCP2.[8][9] These findings suggest that this compound shifts the liver's metabolic balance away from fat storage and towards fat utilization, highlighting a potential therapeutic application in metabolic disorders.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Phospho-ERK and Phospho-Akt

This protocol is used to determine the phosphorylation status of ERK and Akt, as an indicator of their activation, following this compound treatment.[12][13][14]

  • Cell Culture and Treatment: Plate cells (e.g., U937) at a suitable density and allow them to adhere or stabilize. Treat cells with various concentrations of this compound (e.g., 4-8 µM) or vehicle control (DMSO) for a specified time (e.g., 3 hours).[4]

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12] Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature protein lysates and separate 30-50 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK (typically at 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.[13]

  • Secondary Antibody and Detection: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ, normalizing phospho-protein levels to total protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[1][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for the desired duration (e.g., 24, 48, or 72 hours).[4] Include wells with vehicle control (DMSO) and media-only blanks.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Sphingolipid Profiling by LC-MS/MS

This method allows for the precise quantification of S1P, dhS1P, and other sphingolipids in cells treated with this compound.[18][19][20]

  • Cell Treatment and Harvesting: Culture and treat cells with this compound as required. After treatment, wash cells with ice-cold PBS, scrape, and pellet them by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in PBS. Add an internal standard (e.g., C17-S1P). Perform a single-phase or two-phase lipid extraction using a solvent system such as chloroform/methanol/HCl.[19] Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Separate the lipids using a C18 reverse-phase column.

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., S1P: m/z 380 -> 264).[19] Generate a standard curve with known amounts of each lipid to calculate the absolute concentration in the samples.

Mandatory Visualization: Experimental Workflow for this compound Target Validation

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound vs. Vehicle Control (DMSO) start->treatment harvest Harvest Cells at Multiple Time Points treatment->harvest split harvest->split path1_lysate Prepare Protein Lysates split->path1_lysate Protein Analysis path2_plate Seed in 96-well Plates split->path2_plate Viability Analysis path3_lipid Perform Lipid Extraction split->path3_lipid Lipidomic Analysis path1_wb Western Blot path1_lysate->path1_wb path1_result Analyze p-Akt, p-ERK, & Total Protein Levels path1_wb->path1_result path2_treat Treat with this compound Dose-Response path2_plate->path2_treat path2_mtt MTT Assay path2_treat->path2_mtt path2_result Measure Cell Viability & Proliferation path2_mtt->path2_result path3_lcms LC-MS/MS Analysis path3_lipid->path3_lcms path3_result Quantify S1P, dhS1P, Ceramide Levels path3_lcms->path3_result

Workflow for validating the downstream effects of this compound inhibition.

Conclusion

This compound is a potent and selective inhibitor of SphK2 that demonstrates significant anti-proliferative and pro-apoptotic activity, primarily through the canonical inhibition of the Akt and ERK signaling pathways.[5] However, its mechanism of action is more intricate than initially understood. The discovery that this compound causes a paradoxical increase in cellular S1P and dhS1P levels, likely via off-target inhibition of enzymes in the sphingolipid de novo synthesis pathway, adds a critical layer of complexity.[2][6] Furthermore, its ability to modulate hepatic lipogenesis and fatty acid oxidation suggests a broader role in metabolic regulation.[8] For researchers and drug developers, these findings underscore the necessity of performing comprehensive lipidomic analyses alongside traditional signaling and viability assays to fully understand the biological consequences of targeting SphK2 with inhibitors like this compound. This multifaceted activity profile may offer opportunities for therapeutic applications beyond oncology, but also requires careful consideration of potential on- and off-target effects in future drug development efforts.

References

K145: A Novel Regulator of Hepatic Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of K145, a selective inhibitor of Sphingosine Kinase 2 (SphK2), and its significant role in the regulation of hepatic lipid metabolism. Emerging research has highlighted the potential of this compound as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) and associated metabolic disorders. This document synthesizes current in vivo and in vitro data, details experimental methodologies, and illustrates the key signaling pathways involved.

Core Mechanism of Action

This compound is a thiazolidine-2,4-dione analogue that acts as a selective, substrate-competitive inhibitor of SphK2, with an IC50 of 4.3 µM and a Ki of 6.4 µM. It is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases. The primary therapeutic potential of this compound in the context of liver disease stems from its ability to modulate the intricate balance between lipid synthesis and breakdown in hepatocytes.

Studies have demonstrated that this compound alleviates hepatic lipid accumulation by enacting a dual-regulatory mechanism:

  • Inhibition of De Novo Lipogenesis (DNL): this compound significantly suppresses the expression of key genes responsible for the synthesis of fatty acids.

  • Upregulation of Fatty Acid β-Oxidation (FAO): Concurrently, this compound enhances the expression of genes that promote the mitochondrial breakdown of fatty acids for energy.

This combined action effectively reduces the fat content within the liver, suggesting a promising therapeutic strategy for NAFLD and non-alcoholic steatohepatitis (NASH).

Methodological & Application

Application Notes and Protocols for K145 SphK2 Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K145 is a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway.[1][2][3] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including proliferation, survival, migration, and inflammation.[4][[“]][6][7] Inhibition of SphK2 by this compound has been shown to suppress S1P levels, leading to anti-proliferative and apoptotic effects in various cancer cell lines, making it a valuable tool for cancer research and a potential lead compound for anticancer drug development.[1][8][9]

These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, recommendations for experimental design, and methods for assessing its cellular effects.

Mechanism of Action

This compound selectively inhibits SphK2, with a reported IC50 of 4.3 µM and a Ki of 6.4 µM.[1][2] It is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases at similar concentrations.[1] The primary mechanism of action of this compound is the reduction of intracellular S1P levels.[8] This disruption of the sphingolipid rheostat can lead to the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.

Downstream of S1P reduction, this compound has been shown to inhibit the phosphorylation of key survival signaling proteins, including Akt and ERK, in human leukemia U937 cells.[1][8] This inhibition of pro-survival pathways contributes to the induction of apoptosis and inhibition of cell proliferation observed in cancer cells treated with this compound.[8][9]

It is important to note that some recent studies have suggested that the inhibitory effect of this compound on SphK2 may be weaker than initially reported and that it could have off-target effects.[10][11][12][13] In some cell lines, treatment with this compound has unexpectedly led to an increase in S1P and dihydrosphingosine-1-phosphate (dhS1P) levels.[10][11][12][13] Therefore, it is crucial to carefully validate the effects of this compound in the specific cell system being studied.

Signaling Pathway of SphK2 and Inhibition by this compound

SphK2_Pathway Sph Sphingosine SphK2 SphK2 Sph->SphK2 substrate S1P Sphingosine-1-Phosphate (S1P) S1PRs S1P Receptors (S1PRs) S1P->S1PRs activation SphK2->S1P phosphorylation This compound This compound This compound->SphK2 inhibition Apoptosis Apoptosis This compound->Apoptosis Akt Akt S1PRs->Akt activation ERK ERK S1PRs->ERK activation Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: SphK2 signaling pathway and the inhibitory action of this compound.

Data Presentation

ParameterValueCell LineReference
IC50 4.3 µM(Biochemical Assay)[1][2]
Ki 6.4 µM(Biochemical Assay)[1][2]
Effective Concentration (Growth Inhibition) 0-10 µMU937[1]
Effective Concentration (Apoptosis Induction) 10 µMU937[1]
Effective Concentration (ERK/Akt Inhibition) 4-8 µMU937[1]
Treatment Time (Growth Inhibition) 24-72 hoursU937[1]
Treatment Time (Apoptosis Induction) 24 hoursU937[1]
Treatment Time (ERK/Akt Inhibition) 3 hoursU937[1]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[2][9]

  • Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.

  • Storage: Store the stock solution at -20°C.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Cell Culture Treatment with this compound

Experimental_Workflow Start Seed cells in appropriate culture plates Incubate1 Allow cells to adhere and reach desired confluency (e.g., 24h) Start->Incubate1 Prepare Prepare fresh serial dilutions of this compound in culture medium Incubate1->Prepare Treat Replace medium with this compound-containing medium or vehicle control (DMSO) Prepare->Treat Incubate2 Incubate for the desired duration (e.g., 24, 48, 72h) Treat->Incubate2 Analyze Perform downstream assays Incubate2->Analyze

Caption: General experimental workflow for cell treatment with this compound.

  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot of this compound and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Treatment: Remove the existing culture medium and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Cell Viability Assay (MTT or WST-1)

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT

    • Microplate reader

  • Procedure:

    • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control for 24, 48, or 72 hours.

    • After the incubation period, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours) to allow for the formation of formazan crystals (MTT) or soluble formazan (WST-1).

    • If using MTT, add the solubilization buffer and incubate until the formazan crystals are completely dissolved.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the detection of apoptosis induced by this compound.

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the effect of this compound on the phosphorylation of proteins in the Akt and ERK signaling pathways.

  • Materials:

    • 6-well or 10 cm cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with this compound (e.g., 4-8 µM) or vehicle control for a shorter duration (e.g., 3 hours).[1]

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Important Considerations

  • Cell Line Specificity: The effects of this compound can be cell-line dependent. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

  • Off-Target Effects: Be aware of the potential for off-target effects, including the unexpected increase in S1P levels.[10][11][12][13] Consider including additional controls or measurements (e.g., lipidomics analysis) to validate the on-target activity of this compound in your system.

  • Solubility: Ensure that this compound is fully dissolved in DMSO before preparing working solutions in aqueous culture medium to avoid precipitation.

  • Vehicle Control: Always include a vehicle control (DMSO) in your experiments at the same final concentration used for the this compound treatments.

By following these guidelines and protocols, researchers can effectively utilize the this compound SphK2 inhibitor as a tool to investigate the role of SphK2 and S1P signaling in various cellular processes.

References

K145 Inhibitor: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of K145, a selective inhibitor of Sphingosine Kinase-2 (SphK2), in in vitro experiments. This compound is a valuable tool for studying the role of SphK2 in various cellular processes, including cell growth, apoptosis, and signaling pathways. This guide offers comprehensive methodologies for key in vitro assays, summarizes quantitative data, and provides visual representations of the relevant signaling pathway and experimental workflows to facilitate research and development.

Introduction

This compound is a potent and selective, substrate-competitive inhibitor of Sphingosine Kinase-2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2][3][4]. S1P is a critical signaling lipid involved in a myriad of cellular processes, and its dysregulation is implicated in diseases such as cancer and inflammatory disorders[5]. This compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis by suppressing S1P levels and inhibiting downstream signaling pathways, notably the ERK and Akt pathways[2][3][4][6]. Recent studies, however, suggest potential off-target effects, including the modulation of sphingolipid de novo synthesis, which researchers should consider during experimental design and data interpretation[5][7].

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound inhibitor based on biochemical and cell-based assays.

ParameterValueAssay TypeSource
IC50 (SphK2) 4.3 µMBiochemical Assay[1][3][8][9]
Ki (SphK2) 6.4 µMBiochemical Assay[1][3][8]
Cell Growth Inhibition (U937 cells) 0-10 µM (concentration-dependent)Cell-based Assay[3][8]
Apoptosis Induction (U937 cells) 10 µM (at 24 hours)Cell-based Assay[3][8]
ERK/Akt Phosphorylation Inhibition (U937 cells) 4-8 µM (at 3 hours)Cell-based Assay[3][8]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of SphK2, which leads to a decrease in the production of S1P. This, in turn, affects downstream signaling cascades that are crucial for cell survival and proliferation, such as the ERK and Akt pathways.

SphK2_Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SphK2 SphK2 Sphingosine->SphK2 Substrate S1P_ext S1P This compound This compound Inhibitor This compound->SphK2 Inhibits S1P_int S1P SphK2->S1P_int Phosphorylates ERK_pathway ERK Pathway S1P_int->ERK_pathway Akt_pathway Akt Pathway S1P_int->Akt_pathway Proliferation Cell Proliferation & Survival ERK_pathway->Proliferation Akt_pathway->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: this compound inhibits SphK2, blocking S1P production and downstream pro-survival signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as U937.

Materials:

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • U937 cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for ERK and Akt Phosphorylation

This protocol details the procedure to analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • This compound inhibitor

  • U937 cells

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed U937 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at concentrations of 4 µM and 8 µM for 3 hours. Include a vehicle control.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the total protein and/or loading control (GAPDH).

In Vitro SphK2 Kinase Assay

This protocol provides a general framework for a biochemical assay to measure the inhibitory activity of this compound against SphK2.

Materials:

  • Recombinant human SphK2 enzyme

  • Sphingosine (substrate)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

  • This compound inhibitor

  • Kinase reaction buffer

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant SphK2, and sphingosine.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the amount of phosphorylated sphingosine (using ³²P) or the amount of ADP produced (using ADP-Glo™).

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vitro testing of the this compound inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock (e.g., 10 mM in DMSO) treatment Treat Cells with this compound (Varying Concentrations & Times) prep_inhibitor->treatment kinase_assay Biochemical Kinase Assay (SphK2 Activity) prep_inhibitor->kinase_assay prep_cells Culture and Seed Cells (e.g., U937) prep_cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-ERK, p-Akt) treatment->western analysis Analyze Data (IC50, Protein Levels) viability->analysis western->analysis kinase_assay->analysis

Caption: A typical workflow for in vitro characterization of the this compound inhibitor.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. It is crucial to consult the relevant literature and safety data sheets before handling any chemical reagents. The potential for off-target effects of this compound should be considered when interpreting experimental results.

References

Application Note: Standardized Oral Gavage Protocol for K145 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the oral administration of K145, a selective sphingosine kinase-2 (SphK2) inhibitor, to mice. The protocol outlines best practices for dose preparation, administration, and post-procedure monitoring to ensure animal welfare and data reproducibility.

Introduction

This compound is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase-2 (SphK2), an enzyme critical in the sphingolipid metabolic pathway.[1][2][] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in various cellular processes, including cell growth, apoptosis, and inflammation.[4] this compound has demonstrated anti-proliferative and apoptotic effects in cancer cell lines and has shown anti-tumor activity in mouse xenograft models.[2][5][6]

Accurate and consistent oral administration is crucial for evaluating the in vivo efficacy and pharmacokinetics of compounds like this compound. Oral gavage is a common method for delivering precise volumes of a substance directly into the stomach of rodents.[7][8] This protocol provides a standardized procedure adapted for this compound administration in mice.

Quantitative Data for Oral Gavage in Mice

The following table summarizes key quantitative parameters for performing oral gavage in mice. Adherence to these guidelines is critical to prevent injury and ensure accurate dosing.

ParameterGuidelineNotes
Maximum Dosing Volume 5-10 mL/kg[7][8][9]Using the smallest effective volume is recommended to minimize the risk of reflux and aspiration.[7][10] For a 25g mouse, a 10 mL/kg dose is 0.25 mL.
Gavage Needle Gauge 18-24 gauge[7][8][10]The specific size depends on the age and weight of the mouse. For adult mice (~20-30g), a 20-22G needle is common.[7][10]
Gavage Needle Length 1 to 1.5 inches[7][8]The needle should have a smooth, rounded tip to prevent esophageal trauma.[7][8] The length should be pre-measured from the tip of the mouse's nose to the last rib.[8][11]
Dosing Frequency Up to 3 times in 24 hoursJustification is required for more frequent dosing and must be approved by the institutional animal care and use committee.[7][8]
This compound Published Oral Dose 50 mg/kg, daily[2]This dose was shown to significantly inhibit U937 tumor growth in nude mice.[2]

Experimental Protocol: Oral Gavage of this compound

This protocol details the necessary steps for the safe and effective oral administration of this compound to mice.

Materials and Equipment
  • This compound hydrochloride[2]

  • Vehicle for solubilization (e.g., DMSO, sterile water, saline, Tween 80)

  • Appropriately sized sterile syringes (1 mL)

  • Sterile oral gavage needles (stainless steel or flexible plastic with rounded tips)[7]

  • Scale for weighing mice

  • 70% ethanol for disinfection

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Dose Preparation
  • Solubilization: this compound hydrochloride is soluble in DMSO and water.[12] For in vivo use, a common vehicle formulation is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline or water. The final formulation should be sterile-filtered.

  • Calculation: Calculate the required volume of this compound solution based on the individual mouse's body weight and the target dose (e.g., 50 mg/kg).

    • Formula: Dose (mL) = [Weight (kg) x Dose (mg/kg)] / Concentration (mg/mL)

  • Syringe Preparation: Draw the calculated volume into a sterile 1 mL syringe. Ensure there are no air bubbles. Attach the gavage needle securely.

Administration Procedure
  • Animal Restraint:

    • Weigh the mouse to confirm the correct dosing volume.[7][11]

    • Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck using your non-dominant hand.[8][10] This should immobilize the head and cause the forelegs to extend to the sides.[10]

    • Hold the mouse in a vertical position to straighten the path to the esophagus.[9]

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the nose with a permanent marker to prevent over-insertion.[8][11]

    • Introduce the gavage needle into the mouth at the diastema (the gap between the incisors and molars).[8][13]

    • Gently advance the needle along the roof of the mouth toward the back of the throat. The mouse should swallow as the needle enters the esophagus.[8][11]

    • The needle should pass smoothly without resistance. Never force the needle. If resistance is met, it may have entered the trachea. Withdraw immediately and restart the process.[10][11]

  • Substance Delivery:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the this compound solution over 2-3 seconds.[13]

    • Observe the animal for any signs of distress during administration.

  • Needle Withdrawal and Monitoring:

    • After delivery, gently withdraw the needle along the same path of insertion.[8]

    • Return the mouse to its home cage and monitor it for at least 5-10 minutes for any immediate adverse reactions, such as labored breathing or distress.[7][8]

    • Continue to monitor the animal 12-24 hours post-procedure.[7][8]

Signaling Pathway and Workflow Diagrams

This compound Signaling Pathway

This compound selectively inhibits SphK2, preventing the conversion of Sphingosine to S1P. This action has been shown to decrease the phosphorylation of downstream effectors like ERK and Akt, ultimately promoting apoptosis in cancer cells.[2][4]

K145_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SphK2 SphK2 Sphingosine->SphK2 S1P S1P SphK2->S1P pAkt pAkt S1P->pAkt ... pERK pERK S1P->pERK ... Apoptosis Apoptosis pAkt->Apoptosis pERK->Apoptosis This compound This compound This compound->SphK2 Inhibition

Caption: this compound inhibits SphK2, blocking S1P production and downstream signaling.

Experimental Workflow for Oral Gavage

The following diagram illustrates the logical flow of the oral gavage procedure.

Oral_Gavage_Workflow start Start weigh_mouse Weigh Mouse start->weigh_mouse calculate_dose Calculate Dose Volume weigh_mouse->calculate_dose prepare_dose Prepare this compound Solution calculate_dose->prepare_dose restrain_mouse Properly Restrain Mouse prepare_dose->restrain_mouse measure_needle Pre-measure Insertion Depth restrain_mouse->measure_needle insert_needle Gently Insert Gavage Needle measure_needle->insert_needle check_resistance Resistance Met? insert_needle->check_resistance check_resistance->insert_needle Yes, Re-adjust administer_dose Slowly Administer Dose check_resistance->administer_dose No withdraw_needle Withdraw Needle administer_dose->withdraw_needle monitor_mouse Monitor Mouse (5-10 min) withdraw_needle->monitor_mouse end End monitor_mouse->end

Caption: Step-by-step workflow for the mouse oral gavage procedure.

References

Application Notes and Protocols for Measuring SphK2 Activity Following K145 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of Sphingosine Kinase 2 (SphK2) following treatment with its selective inhibitor, K145. This document covers the nuanced effects of this compound on sphingolipid metabolism, detailed protocols for various assay methodologies, and the interpretation of results in the context of recent findings.

Introduction to SphK2 and this compound

Sphingosine Kinase 2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This reaction is a key regulatory point in the "sphingolipid rheostat," a concept that describes the balance between the pro-apoptotic effects of ceramide and sphingosine and the pro-survival signals mediated by S1P.[1][2] Given its role in cell fate decisions, SphK2 has emerged as a therapeutic target in various diseases, including cancer and inflammatory disorders.[2]

This compound is a selective, substrate-competitive inhibitor of SphK2.[3] It has been utilized in numerous studies to probe the function of SphK2 and as a potential therapeutic agent. While initial studies characterized this compound as a straightforward inhibitor of SphK2 activity, more recent evidence reveals a more complex biological activity.

The Unexpected Effects of this compound on Sphingolipid Levels

Contrary to the expected outcome of inhibiting S1P production, several studies have reported that treatment with this compound leads to a dose-dependent increase in cellular S1P and dihydrosphingosine-1-phosphate (dhS1P) levels in various cell lines.[1][2][4] This surprising effect is not a result of a compensatory upregulation of SphK1 activity.[1][4] Further investigations have suggested that this compound may have off-target effects, including the inhibition of dihydroceramide desaturase (DEGS), an enzyme upstream in the sphingolipid pathway.[1][2] Some research has even indicated that this compound may cause a slight increase in SphK2 activity in vitro under certain conditions.[2] These findings underscore the importance of a multi-faceted approach to measuring the effects of this compound, looking beyond simple enzyme activity assays to comprehensive sphingolipid profiling.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with SphK2.

Table 1: In Vitro Inhibition of SphK2 by this compound

ParameterValueSource
IC504.3 µM[3]
Ki6.4 µM[3][5]

Table 2: Effects of this compound on Cellular Sphingolipid Levels

Cell LineThis compound ConcentrationChange in S1P LevelsChange in dhS1P LevelsSource
Chang10 µMSignificant IncreaseSignificant Increase[1]
HepG210 µMSignificant IncreaseSignificant Increase[1]
HUVEC10 µMSignificant IncreaseSignificant Increase[1]
U9374-8 µM--[3]
Note: Detailed fold-change data can be found in the cited literature. The consistent observation across multiple cell lines is a notable increase in S1P and dhS1P.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and the Action of this compound

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P SphK1/2 dhCer Dihydroceramide dhCer->Ceramide DEGS dhSph Dihydrosphingosine dhCer->dhSph Ceramidase dhS1P Dihydrosphingosine-1-Phosphate dhSph->dhS1P SphK1/2 This compound This compound SphK1/2 SphK1/2 This compound->SphK1/2 Inhibition (Expected) DEGS DEGS This compound->DEGS Inhibition (Observed Off-Target)

Caption: Sphingolipid metabolism highlighting the expected and observed targets of this compound.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow Start Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysate Prepare Cell Lysate Harvest->Lysate Protein Protein Quantification Lysate->Protein LCMS Sphingolipid Profiling (LC-MS/MS) Lysate->LCMS Assay Perform SphK2 Activity Assay Protein->Assay Data Data Analysis Assay->Data LCMS->Data Conclusion Conclusion Data->Conclusion SphK2_Signaling SphK2 SphK2 S1P S1P SphK2->S1P Akt Akt S1P->Akt ERK ERK S1P->ERK Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation This compound This compound This compound->SphK2 Inhibition This compound->Akt Decreased Phosphorylation This compound->ERK Decreased Phosphorylation

References

Application Notes and Protocols: Utilizing K145 in Combination Chemotherapy Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic potential of K145, a selective Sphingosine Kinase 2 (SphK2) inhibitor, in combination with other chemotherapy agents. While clinical data on this compound combination therapy is not yet widely available, preclinical evidence for the role of SphK2 in chemoresistance suggests a strong rationale for exploring such combinations. Inhibition of SphK2 has been shown to enhance the antitumor effects of agents like cisplatin and doxorubicin, providing a basis for the protocols outlined below.[1][2]

Mechanism of Action and Rationale for Combination Therapy

This compound is a selective, substrate-competitive, and orally active inhibitor of SphK2, with an IC50 of 4.3 µM and a Ki of 6.4 µM.[1][3] It functions by blocking the synthesis of sphingosine-1-phosphate (S1P), a critical signaling lipid that promotes cancer cell proliferation, survival, and migration. By inhibiting SphK2, this compound disrupts the balance of the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic ceramides and a reduction in pro-survival S1P. This disruption has been shown to inhibit the downstream ERK and Akt signaling pathways, ultimately inducing apoptosis in cancer cells.[2][4]

The rationale for combining this compound with conventional chemotherapy agents stems from the role of SphK2 in mediating chemoresistance. Upregulation of SphK2 is associated with resistance to certain chemotherapeutic drugs.[1] By inhibiting this key survival pathway, this compound has the potential to sensitize cancer cells to the cytotoxic effects of other agents, potentially leading to synergistic antitumor activity.

Signaling Pathways

The following diagram illustrates the central role of SphK2 in cell survival signaling and the proposed mechanism of synergistic action when combined with a DNA-damaging chemotherapy agent.

SphK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SphK2 SphK2 RTK->SphK2 GPCR G-Protein Coupled Receptor (GPCR) GPCR->SphK2 S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Catalyzes Sphingosine Sphingosine Sphingosine->SphK2 Substrate Akt Akt S1P->Akt Activates ERK ERK S1P->ERK Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation This compound This compound This compound->SphK2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Chemotherapy DNA Damaging Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis Proliferation->Apoptosis In_Vitro_Synergy_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Preparation (Serial dilutions of this compound and chemotherapy agent) A->B C 3. Combination Treatment (Checkerboard format) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Analysis (Calculate % inhibition) E->F G 7. Synergy Calculation (Chou-Talalay method - CI) F->G In_Vitro_MoA_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays A Culture and treat cells with This compound, chemotherapy agent, and combination B Apoptosis Assay (Annexin V/PI Staining) A->B C Western Blot Analysis (p-Akt, p-ERK, cleaved PARP, etc.) A->C In_Vivo_Workflow A 1. Tumor Cell Implantation (Subcutaneous injection into immunocompromised mice) B 2. Tumor Growth (Allow tumors to reach a palpable size) A->B C 3. Randomization (Divide mice into treatment groups) B->C D 4. Treatment Administration (Vehicle, this compound, Chemo Agent, Combination) C->D E 5. Tumor Growth Monitoring (Measure tumor volume regularly) D->E F 6. Endpoint Analysis (Tumor weight, survival, biomarker analysis) E->F

References

Troubleshooting & Optimization

optimizing K145 inhibitor concentration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: K145 Inhibitor

Welcome to the technical support center for the this compound inhibitor. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize the use of this compound for maximal therapeutic effect. This compound is a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme implicated in cancer cell proliferation and survival.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound inhibitor?

A1: this compound is a selective, substrate-competitive and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1][2] It competitively binds to the sphingosine binding pocket of SphK2, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[4] This leads to the suppression of S1P levels and the inhibition of downstream pro-survival signaling pathways, such as the ERK and Akt pathways.[3][4] this compound shows high selectivity for SphK2 over SphK1 and other protein kinases.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The IC50 of this compound for SphK2 is approximately 4.3 µM in biochemical assays.[1][2] For cell-based assays, a starting point for a dose-response experiment is to use a concentration range that brackets this IC50 value. We recommend a range from 1 µM to 20 µM. For example, in U937 cells, treatment with 0-10 µM of this compound for 24-72 hours significantly inhibited cell growth in a concentration-dependent manner.[2] It is always best to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store the this compound inhibitor?

A3: this compound is soluble in DMSO.[1] For a stock solution, we recommend dissolving this compound in fresh, anhydrous DMSO to a concentration of 10 mM. The stock solution should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: Is this compound cell-permeable?

A4: Yes, this compound is cell-permeable and has been shown to accumulate in cells, making it suitable for use in cell-based assays.[3][4]

Troubleshooting Guide

Q5: I am not observing the expected inhibition of cell proliferation. What could be the issue?

A5: There are several potential reasons for a lack of effect:

  • Suboptimal Concentration: The IC50 can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Inhibitor Inactivity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify its activity, you can use a positive control cell line known to be sensitive to this compound, such as U937 human leukemia cells.[3]

  • Cell Line Resistance: The targeted signaling pathway may not be a primary driver of proliferation in your chosen cell line. Confirm that SphK2 is expressed and active in your cells.

  • Experimental Duration: The inhibitory effects of this compound on cell growth may be time-dependent. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).[2]

Q6: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?

A6:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the SphK2 pathway or to the compound itself. In this case, you may need to use a lower concentration range and a shorter treatment duration.

  • Off-Target Effects: Although this compound is selective for SphK2, high concentrations can sometimes lead to off-target effects.[5] It is important to use the lowest effective concentration to minimize these effects. Recent studies have indicated that some SphK inhibitors may have unexpected on-target and/or off-target effects, so it is important to monitor cellular sphingolipid profiles.[6]

Q7: I am not seeing a decrease in the phosphorylation of downstream targets like Akt and ERK via Western Blot. Why might this be?

A7:

  • Timing of Lysate Collection: The inhibition of downstream signaling can be transient. It is advisable to perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal time point for observing the maximal decrease in phosphorylation. In U937 cells, a decrease in the phosphorylation of ERK and Akt was observed after 3 hours of treatment with this compound.[2]

  • Antibody Quality: Ensure that the primary antibodies for phosphorylated and total proteins are specific and validated for Western Blotting.

  • Basal Phosphorylation Levels: If the basal level of phosphorylation of your target protein is low, it may be difficult to detect a decrease. Consider stimulating the pathway with an appropriate agonist to increase the basal phosphorylation before adding the inhibitor.

  • Pathway Crosstalk: Cells can have redundant or compensatory signaling pathways.[7] Even if SphK2 is inhibited, other pathways might maintain the phosphorylation of Akt and ERK.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
U937Human Leukemia4.3[2]
HCCC9810Cholangiocarcinoma~5
RBECholangiocarcinoma~7.5

Table 2: Example Dose-Response Data for this compound in U937 Cells (72h Treatment)

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100
185
2.565
548
1025
2010

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a common cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • This compound inhibitor

  • Cell line of interest

  • Appropriate cell culture medium

  • 96-well, clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot

This protocol outlines how to verify the inhibitory effect of this compound on its downstream targets, p-Akt and p-ERK, using Western Blotting.[8]

Materials:

  • This compound inhibitor

  • Cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the determined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control.[8]

Visualizations

K145_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sph Sphingosine SphK2 SphK2 Sph->SphK2 S1P S1P Akt Akt S1P->Akt ERK ERK S1P->ERK SphK2->S1P pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation This compound This compound This compound->SphK2 Experimental_Workflow A 1. Cell Culture Seed cells in appropriate plates B 2. This compound Treatment Add serial dilutions of this compound A->B C 3. Incubation Incubate for desired time (e.g., 24-72h) B->C D 4. Endpoint Assay Choose appropriate readout C->D E Cell Viability Assay (e.g., CellTiter-Glo) D->E F Western Blot (for p-Akt, p-ERK) D->F G 5. Data Analysis Determine IC50 or quantify protein levels E->G F->G Troubleshooting_Flowchart Start Problem: No expected effect of this compound Q1 Did you perform a dose-response curve? Start->Q1 Sol1 Action: Perform dose-response (e.g., 0.1-20 µM) Q1->Sol1 No Q2 Is the inhibitor stock valid? (Properly stored, not expired) Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Use fresh this compound stock Q2->Sol2 No Q3 Is the treatment duration optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Perform a time-course experiment (e.g., 24, 48, 72h) Q3->Sol3 No End Further Investigation: - Check cell line resistance - Confirm target expression Q3->End Yes A3_Yes Yes A3_No No Sol3->End

References

K145 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot solubility issues with K145, a selective sphingosine kinase-2 (SphK2) inhibitor. The information is presented in a question-and-answer format to directly address common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the general solubility properties of this compound?

A1: this compound is a thiazolidinedione derivative and, like many small molecules in this class, it has limited aqueous solubility.[1] It is known to be sparingly soluble in aqueous buffers.[2] solubility is significantly higher in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4]

Q2: What is the recommended method for preparing a this compound solution for my experiment?

A2: The recommended method is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental buffer. This method helps to avoid issues of direct dissolution of the solid compound in an aqueous medium.[2][5]

Q3: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells or interfere with assays.[6]

  • Use a different co-solvent: If DMSO is problematic, you could try preparing your stock solution in ethanol.

  • Sonication: After diluting the stock solution, brief sonication of the final solution can help to redissolve small precipitates.[5]

  • Gentle warming: Gently warming the solution in a water bath (e.g., to 37°C) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

  • pH adjustment of the buffer: The solubility of this compound may be pH-dependent. Adjusting the pH of your buffer might improve its solubility.

Q4: How does pH affect the solubility of this compound?

Quantitative Data Summary

The following table provides solubility data for this compound in various solvents. Please note that the pH-dependent solubility is an illustrative example based on the expected behavior of thiazolidinedione derivatives and should be experimentally verified.

Solvent/BufferConcentrationTemperature (°C)Notes
DMSO70 mg/mL (200.88 mM)[1][3]Room TemperatureUse fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Ethanol17 mg/mLRoom Temperature
Water2 mg/mLRoom Temperature
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[7]Room Temperature
Illustrative pH-Dependent Aqueous Solubility
pH 5.0 Buffer~0.1 mg/mLRoom TemperatureExpected lower solubility in acidic conditions.
pH 7.4 Buffer~0.5 mg/mLRoom TemperatureModerate solubility around physiological pH.
pH 9.0 Buffer~1.0 mg/mLRoom TemperatureExpected higher solubility in slightly alkaline conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Adding the solvent: In a sterile microcentrifuge tube or vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Troubleshooting this compound Precipitation in Aqueous Buffer
  • Prepare a fresh dilution: Prepare a fresh dilution of your this compound DMSO stock solution into your pre-warmed (if appropriate for your experiment) aqueous buffer.

  • Vortex immediately: Immediately after adding the DMSO stock to the buffer, vortex the solution vigorously for 30 seconds.

  • Visual inspection: Visually inspect the solution for any signs of precipitation against a dark background.

  • Sonication (if precipitation is observed): Place the tube in a sonicating water bath for 5-10 minutes.

  • Re-inspection: Visually inspect the solution again. If the precipitate has dissolved, the solution is ready for use.

  • Consider buffer modification (if precipitation persists): If the precipitate remains, consider preparing your aqueous buffer with a small percentage (e.g., 1-5%) of a solubilizing agent like PEG300 or Tween-80, if compatible with your experimental setup. You may also test buffers with slightly different pH values.

Visualizations

Sphingosine Kinase 2 (SphK2) Signaling Pathway

This compound is a selective inhibitor of Sphingosine Kinase 2 (SphK2). This enzyme is a key regulator of the sphingolipid metabolic pathway, which produces sphingosine-1-phosphate (S1P).[8] S1P is a signaling molecule involved in various cellular processes, including cell proliferation, survival, and migration.[8][9]

SphK2_Signaling_Pathway Sphingosine Sphingosine SphK2 SphK2 Sphingosine->SphK2 Substrate S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Phosphorylation This compound This compound This compound->SphK2 Inhibition S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) S1PRs->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses

Caption: this compound inhibits SphK2, blocking S1P production and downstream signaling.

Experimental Workflow: Troubleshooting this compound Solubility

This workflow provides a logical sequence of steps to address solubility issues with this compound.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Stock Check Stock Solution (Is it clear?) Start->Check_Stock Recreate_Stock Recreate Stock Solution (Use fresh, anhydrous DMSO) Check_Stock->Recreate_Stock No Dilution_Method Review Dilution Method (Vortex immediately after dilution) Check_Stock->Dilution_Method Yes Recreate_Stock->Check_Stock Lower_Concentration Lower Final Concentration of this compound Dilution_Method->Lower_Concentration Use_Sonication Apply Sonication Lower_Concentration->Use_Sonication Success Success: Soluble Solution Lower_Concentration->Success Precipitate Dissolves Modify_Buffer Modify Buffer (Adjust pH, add co-solvents) Use_Sonication->Modify_Buffer Use_Sonication->Success Precipitate Dissolves Modify_Buffer->Success Precipitate Dissolves Consult Consult Technical Support Modify_Buffer->Consult Precipitate Persists

Caption: A step-by-step guide for resolving this compound precipitation issues.

References

potential off-target effects of K145 SphK2 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the K145 SphK2 inhibitor in their experiments. This guide is intended for researchers, scientists, and drug development professionals to address potential issues and ensure accurate experimental outcomes.

Troubleshooting Guide

Issue 1: Unexpected Increase in S1P and dhS1P Levels

Question: I treated my cells with this compound, a reported SphK2 inhibitor, but I'm observing an unexpected increase in sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (dhS1P) levels. Isn't an inhibitor supposed to decrease the product of the enzyme?

Answer: This is a critical and documented off-target effect of this compound. Recent studies have shown that despite its inhibitory activity on SphK2 in biochemical assays, this compound can cause a dose-dependent increase in cellular S1P and dhS1P levels across various cell lines.[1][2][3] This paradoxical effect is not due to a compensatory upregulation of SphK1, as it has been observed in SphK1-deficient cells as well.[1][3]

Potential Cause:

  • Off-target effects on sphingolipid metabolism: this compound has been found to affect other enzymes involved in the de novo synthesis of sphingolipids, specifically 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.[1][2][3] Inhibition of these enzymes can lead to a build-up of precursors that are then shunted towards S1P and dhS1P production through alternative pathways.

Troubleshooting Steps:

  • Monitor the entire sphingolipidome: When using this compound, it is crucial to perform lipidomic analysis to measure the levels of not just S1P and dhS1P, but also their precursors like sphingosine, dihydrosphingosine, and ceramides. This will provide a clearer picture of the metabolic flux.[1][2]

  • Use alternative SphK2 inhibitors: To confirm that the observed phenotype is due to SphK2 inhibition and not an off-target effect of this compound, consider using other structurally and mechanistically different SphK2 inhibitors as controls.

  • Titrate this compound concentration: Perform a dose-response experiment to determine if the increase in S1P and dhS1P is concentration-dependent. It's possible that at lower concentrations, the on-target inhibition of SphK2 might be the dominant effect.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Question: this compound shows potent inhibition of recombinant SphK2 in my biochemical (cell-free) assay, but the effects in my cell-based assays are inconsistent or unexpected. Why is this happening?

Answer: This is a common challenge when translating results from in vitro to cellular contexts. While this compound is a selective inhibitor of SphK2 in biochemical assays, its activity in a cellular environment can be influenced by several factors.[4][5][6]

Potential Causes:

  • Cellular uptake and accumulation: The concentration of this compound that reaches the intracellular SphK2 might be different from the concentration added to the culture medium due to factors like cell permeability and efflux pumps.

  • Off-target effects: As mentioned in the previous issue, this compound has known off-target effects on other cellular enzymes which can mask or alter the expected outcome of SphK2 inhibition.[1][2][3]

  • Metabolic compensation: Cells can adapt to the inhibition of one enzyme by altering the activity of other related pathways.

Troubleshooting Steps:

  • Verify cellular uptake: If possible, use analytical methods like LC-MS to quantify the intracellular concentration of this compound.

  • Use appropriate controls: Include positive and negative controls in your cell-based assays. A positive control could be a known SphK2-dependent cellular response, while a negative control could be cells that do not express SphK2 or have been treated with a non-targeting siRNA.

  • Correlate with downstream signaling: Instead of solely relying on S1P levels, measure the activity of known downstream signaling pathways of SphK2, such as the phosphorylation of ERK and Akt.[4][5] this compound has been shown to decrease the phosphorylation of these proteins.[4]

Frequently Asked Questions (FAQs)

Q1: What is the reported potency and selectivity of this compound?

A1: this compound is a selective, substrate-competitive inhibitor of SphK2 with an IC50 of 4.3 µM and a Ki of 6.4 µM in biochemical assays.[4][6] It is reported to be inactive against SphK1 and other protein kinases.[4]

Q2: What are the known on-target effects of this compound?

A2: In addition to inhibiting SphK2, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells, such as U937 human leukemia cells.[4][5] It also decreases the phosphorylation of downstream signaling molecules like ERK and Akt.[4][5]

Q3: What are the confirmed off-target effects of this compound?

A3: The most significant off-target effect is the elevation of cellular S1P and dhS1P levels.[1][2][3] This is likely due to its inhibitory activity on 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.[1][2][3]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in DMSO. For example, a stock solution of 70 mg/mL (200.88 mM) in fresh, moisture-free DMSO can be prepared.[6] It is important to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[6] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C.

Q5: What are some key considerations for in vivo studies with this compound?

A5: this compound is orally active and has demonstrated anti-tumor activity in mouse models.[4][5] For example, oral gavage of 50 mg/kg daily has been shown to inhibit tumor growth in nude mice with no apparent toxicity.[4] It is also important to consider the paradoxical effect on S1P levels when interpreting in vivo data.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueEnzymeAssay Conditions
IC50 4.3 µMSphK2Biochemical Assay
Ki 6.4 µMSphK2Biochemical Assay
Selectivity InactiveSphK1Biochemical Assay

Data sourced from[4][6]

Experimental Protocols

Sphingosine Kinase Activity Assay (Biochemical)

This protocol is adapted from methodologies used to characterize SphK inhibitors.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • This compound inhibitor

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl for SphK2, 10 mM MgCl₂, 0.5% Triton X-100 for SphK1)

  • Lipid extraction solution (e.g., chloroform:methanol:HCl)

  • Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

  • Prepare the reaction mixture containing the assay buffer, sphingosine, and the desired concentration of this compound or vehicle control (DMSO).

  • Pre-incubate the mixture for a few minutes at the reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding recombinant SphK2 and [γ-³²P]ATP.

  • Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding the lipid extraction solution.

  • Vortex and centrifuge to separate the phases.

  • Spot the lipid-containing lower phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate S1P from unreacted sphingosine and ATP.

  • Visualize the radiolabeled S1P using autoradiography and quantify the spots to determine enzyme activity.

Cellular Sphingolipid Analysis by LC-MS/MS

This protocol provides a general workflow for analyzing changes in cellular sphingolipid levels after this compound treatment.

Materials:

  • Cell culture reagents

  • This compound inhibitor

  • Internal standards (e.g., C17-S1P, d7-S1P)

  • Methanol, Chloroform

  • LC-MS/MS system

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Harvest the cells and wash with PBS.

  • Perform lipid extraction by adding a mixture of methanol:chloroform and the internal standards.

  • Vortex and centrifuge to pellet the protein and recover the lipid-containing supernatant.

  • Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify S1P, dhS1P, and other sphingolipids.

Visualizations

Caption: this compound on- and off-target effects on sphingolipid metabolism.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., Increased S1P with this compound) Q1 Are you monitoring the full sphingolipid profile? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Do the lipidomics data suggest a block in de novo synthesis? A1_Yes->Q2 Action1 Perform comprehensive lipidomics to analyze precursors and related lipids. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Conclusion1 Result is likely due to this compound's off-target effects on enzymes like 3-KSR and DEGS. A2_Yes->Conclusion1 Q3 Have you validated the phenotype with other SphK2 inhibitors? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Does the alternative inhibitor reproduce the unexpected result? A3_Yes->Q4 Action2 Use a structurally different SphK2 inhibitor as a control. A3_No->Action2 Action2->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Conclusion2 The phenotype may be independent of This compound's specific off-target effects. Re-evaluate the role of SphK2. A4_Yes->Conclusion2 Conclusion3 The phenotype is likely specific to this compound's off-target profile. A4_No->Conclusion3

Caption: Troubleshooting workflow for unexpected this compound results.

References

Validation & Comparative

Validating K145 SphK2 Inhibitor Activity in A549 Cells: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers venturing into the study of sphingolipid signaling, the selective inhibition of Sphingosine Kinase 2 (SphK2) presents a promising avenue for investigating its role in cancer and other diseases. K145 has been identified as a selective, substrate-competitive inhibitor of SphK2.[1][2] This guide provides a framework for validating the activity of this compound in a new cell line, using the widely studied non-small cell lung cancer (NSCLC) line, A549, as an exemplar. It also offers a comparative analysis of this compound against other commercially available SphK inhibitors, supported by experimental protocols and data.

Introduction to SphK2 and its Inhibition

Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes including cell proliferation, survival, migration, and inflammation.[3] There are two isoforms, SphK1 and SphK2, with distinct subcellular localizations and functions. SphK2 is predominantly found in the nucleus, endoplasmic reticulum, and mitochondria, where it is implicated in regulating gene expression, apoptosis, and mitochondrial function.

Inhibitors of SphK2 are valuable tools to dissect its specific roles and are being investigated as potential therapeutic agents. This compound is a potent and selective inhibitor of SphK2 with a reported IC50 of 4.3 µM and a Ki of 6.4 µM in biochemical assays.[1] It has been shown to be inactive against SphK1 and other protein kinases, and has demonstrated anti-tumor activity by inducing apoptosis.[1][2]

Comparative Analysis of SphK Inhibitors

When planning experiments, it is crucial to consider the spectrum of available inhibitors, their selectivity, and potential off-target effects. Below is a comparison of this compound with other commonly used SphK inhibitors.

InhibitorTarget(s)Reported IC50 / KiCell Proliferation IC50 (A549 cells, 72h)Key Characteristics & Potential Off-Target Effects
This compound SphK2 IC50: 4.3 µM; Ki: 6.4 µM (biochemical)[1]Data not availableSelective for SphK2 over SphK1.[1] Paradoxically, it has been reported to increase cellular S1P and dhS1P levels in some cell lines (e.g., Chang, HepG2, HUVEC), suggesting off-target effects on sphingolipid metabolism, potentially through inhibition of dihydroceramide desaturase.[4]
ABC294640 (Opaganib) SphK2 Ki: 9.8 µM[5]~7.0-8.0 µM[6]Orally bioavailable and has been in clinical trials.[7] Similar to this compound, it has been reported to increase cellular S1P and dhS1P levels in certain cell lines, indicating off-target effects.[4] Also reported to inhibit dihydroceramide desaturase.[7]
PF-543 SphK1 IC50: 2 nM; Ki: 3.6 nM[8]Derivatives showed IC50 of 7.07 µM and 7.75 µM (24h)[9]Highly potent and selective inhibitor of SphK1, with over 100-fold selectivity over SphK2.[8] Useful as a tool to dissect the specific roles of SphK1.
SKI-II SphK1/SphK2 IC50: 78 µM (SphK1), 45 µM (SphK2)[10]7.8 µM[10]A dual inhibitor of both SphK1 and SphK2.[10] Its non-selective nature can be useful for studying the combined effects of inhibiting both isoforms.
SLM6031434 SphK2 IC50: 0.4 µM (SphK2), 19 µM (SphK1)[11]Data not availableA highly selective SphK2 inhibitor.[12][13]

Note: IC50 values can vary significantly between different studies and cell lines due to variations in experimental conditions (e.g., cell density, incubation time, assay method). The data presented here is for comparative purposes and should be validated in the specific experimental system being used.

Experimental Protocols for Validating this compound Activity in A549 Cells

The following protocols provide a detailed methodology for assessing the efficacy and mechanism of action of this compound in A549 cells.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of A549 cells.

  • Materials: A549 cells, cell culture medium (e.g., F-12K medium with 10% FBS), this compound, DMSO (vehicle control), 96-well plates, MTT or WST-1 reagent, plate reader.

  • Procedure:

    • Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 µM to 100 µM is recommended. Include a vehicle-only control (DMSO).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the plates for 24, 48, and 72 hours.

    • At each time point, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Measurement of Intracellular Sphingosine-1-Phosphate (S1P) Levels

This is a direct measure of SphK2 inhibition. Given the conflicting reports on this compound's effect on S1P levels, this is a critical validation step.

  • Materials: A549 cells, this compound, cell lysis buffer, internal standards (e.g., C17-S1P), LC-MS/MS system or S1P ELISA kit.

  • Procedure (using LC-MS/MS):

    • Plate A549 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle for a specified time (e.g., 3, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse the cells.

    • Perform lipid extraction from the cell lysates.

    • Analyze the lipid extracts for S1P levels using a validated LC-MS/MS method with an appropriate internal standard.

  • Procedure (using ELISA):

    • Follow the cell treatment protocol as above.

    • Lyse the cells according to the ELISA kit manufacturer's instructions.

    • Perform the S1P ELISA following the kit protocol.

Western Blot Analysis of Downstream Signaling Pathways

This compound has been shown to decrease the phosphorylation of ERK and Akt, key downstream effectors of S1P signaling.

  • Materials: A549 cells, this compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, ECL substrate, western blotting equipment.

  • Procedure:

    • Treat A549 cells with this compound as described above.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental design and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_data_analysis Data Analysis A549 A549 Cells Treatment Treat with this compound (or other inhibitors) A549->Treatment Viability Cell Viability Assay (MTT/WST-1) Treatment->Viability S1P_Measurement S1P Level Measurement (LC-MS/MS or ELISA) Treatment->S1P_Measurement Western_Blot Western Blot (p-ERK, p-Akt) Treatment->Western_Blot IC50 IC50 Calculation Viability->IC50 S1P_Quant S1P Quantification S1P_Measurement->S1P_Quant Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant

Caption: Workflow for validating this compound activity in A549 cells.

SphK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus Sphingosine_mem Sphingosine SphK2_cyto SphK2 Sphingosine_mem->SphK2_cyto S1P_cyto S1P SphK2_cyto->S1P_cyto phosphorylates PI3K PI3K S1P_cyto->PI3K MEK MEK S1P_cyto->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation SphK2_nuc SphK2 S1P_nuc S1P SphK2_nuc->S1P_nuc phosphorylates HDAC HDAC1/2 S1P_nuc->HDAC inhibits Gene_Expression Gene Expression HDAC->Gene_Expression regulates This compound This compound This compound->SphK2_cyto inhibits This compound->SphK2_nuc inhibits

Caption: Simplified SphK2 signaling pathway and the inhibitory action of this compound.

Conclusion

Validating the activity of a specific inhibitor like this compound in a new cell line is a critical step in preclinical research. This guide provides a comprehensive framework for such a validation process in A549 cells, a common model for lung cancer research. By employing the described protocols and considering the comparative data on alternative inhibitors, researchers can generate robust and reliable data. It is particularly important to directly measure S1P levels to address the conflicting reports on the effects of this compound and to perform thorough off-target analyses to ensure the specificity of the observed phenotypes. This systematic approach will enable a more accurate interpretation of the role of SphK2 in the chosen cellular context and contribute to the development of novel therapeutic strategies.

References

A Comparative Guide to SphK2 Inhibitors: K145 vs. ABC294640 (Opaganib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent sphingosine kinase 2 (SphK2) inhibitors: K145 and ABC294640 (opaganib). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their drug development and scientific research endeavors.

Introduction

Sphingosine kinase 2 (SphK2), a key enzyme in sphingolipid metabolism, catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] The SphK2/S1P signaling pathway is implicated in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation.[2] Consequently, SphK2 has emerged as a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1]

This guide focuses on two selective inhibitors of SphK2:

  • This compound: A thiazolidine-2,4-dione analogue.

  • ABC294640 (Opaganib): An orally bioavailable aryladamantane compound.[3]

While both compounds are recognized for their inhibitory action on SphK2, recent studies have revealed unexpected complexities in their effects on cellular sphingolipid profiles, highlighting the importance of a detailed comparative analysis.[4][5]

Mechanism of Action and Target Specificity

Both this compound and ABC294640 are selective inhibitors of SphK2.[6][7] However, their interaction with the enzyme and their broader effects on sphingolipid metabolism exhibit notable differences.

This compound is a substrate-competitive inhibitor of SphK2.[6] It is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases.[6]

ABC294640 (Opaganib) also acts as a selective, competitive inhibitor of SphK2 with respect to sphingosine.[3][8] Beyond its primary target, opaganib has been shown to inhibit dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), leading to an accumulation of dihydroceramides and a reduction in glucosylceramides.[8][9] This multi-target profile suggests a broader impact on sphingolipid metabolism compared to this compound.[9]

A critical and unexpected finding is that both this compound and ABC294640 can lead to a dose-dependent increase in cellular levels of S1P and dihydrosphingosine-1-phosphate (dhS1P) in various cell lines.[4][10] This counterintuitive effect, particularly for ABC294640, suggests that their mechanism of action is more complex than simple SphK2 inhibition and may involve off-target effects or compensatory mechanisms within the sphingolipid metabolic network.[4][5]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and ABC294640, providing a basis for comparing their potency and efficacy.

Inhibitor Target IC50 Ki Assay Conditions Reference
This compound SphK24.3 µM6.4 µMBiochemical assay[6][11][12]
ABC294640 (Opaganib) SphK2~60 µM9.8 µMRecombinant human enzyme[7][13][14]
SphK226 µM-[3H]sphingosine uptake in MDA-MB-231 cells[14]
DES110.2 µM-Jurkat cells[13]

Table 1: In Vitro Potency of this compound and ABC294640

Inhibitor Cell Line IC50 (Proliferation) Reference
This compound U937Concentration-dependent inhibition (0-10 µM)[6]
ABC294640 (Opaganib) HepG26 µM[13]
A-49812.2 µM[13]
PANC-132.8 µM[13]
HT-2948.1 µM[13]
MDA-MB-23129 µM[3]

Table 2: Anti-proliferative Activity of this compound and ABC294640 in Cancer Cell Lines

Inhibitor Animal Model Dosing Effect Reference
This compound U937 xenograft (nude mice)50 mg/kg, oral gavage, daily for 15 daysSignificant inhibition of tumor growth[6]
ABC294640 (Opaganib) Mammary adenocarcinoma xenograft (BALB/c mice)35 and 100 mg/kg, oral, every other dayDose-dependent reduction in tumor growth[3]
In vivo Ebola virus study150 mg/kg, twice a dayStatistically significant increase in survival time[15]

Table 3: In Vivo Efficacy of this compound and ABC294640

Signaling Pathways and Experimental Workflows

The inhibition of SphK2 by this compound and ABC294640 impacts downstream signaling pathways crucial for cell fate. Both inhibitors have been shown to suppress the phosphorylation of ERK and Akt, key proteins in pro-survival and proliferation pathways.[6]

Sphingolipid Metabolism and SphK2 Inhibition

The following diagram illustrates the central role of SphK2 in sphingolipid metabolism and the points of intervention for this compound and ABC294640.

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Ceramide Metabolism cluster_2 cluster_3 Downstream Signaling Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT dhSph Dihydrosphingosine KDS->dhSph KDS Reductase dhCer Dihydroceramide dhSph->dhCer CerS Cer Ceramide dhCer->Cer DES1 DES1_node DES1_node Sph Sphingosine Cer->Sph Ceramidase GlcCer Glucosylceramide Cer->GlcCer GCS GCS_node GCS_node S1P Sphingosine-1-Phosphate Sph->S1P SphK1/SphK2 SphK2_node SphK2_node S1P->Sph SPPase This compound This compound This compound->SphK2_node Inhibits ABC294640 ABC294640 (Opaganib) ABC294640->SphK2_node Inhibits ABC294640->DES1_node Inhibits ABC294640->GCS_node Inhibits GCS_inhib Inhibition SphK2_inhibition_effect->ERK_Akt Inhibits SphK2_inhibition_effect->Apoptosis Promotes

Caption: Sphingolipid metabolism and points of inhibition.

Experimental Workflow: In Vitro SphK2 Inhibition Assay

A common method to determine the inhibitory potential of compounds against SphK2 is a biochemical assay using a recombinant enzyme.

SphK2_Inhibition_Assay cluster_workflow In Vitro SphK2 Inhibition Assay Workflow start Prepare Assay Buffer (with 1M KCl for SphK2) reagents Add Reagents: - Recombinant SphK2 - Sphingosine (substrate) - [γ-32P]ATP start->reagents inhibitor Add Test Compound (this compound or ABC294640) at varying concentrations reagents->inhibitor incubation Incubate at Room Temperature inhibitor->incubation termination Terminate Reaction (e.g., with methanol) incubation->termination separation Separate [32P]-S1P (e.g., HPLC or TLC) termination->separation quantification Quantify [32P]-S1P (Scintillation counting) separation->quantification analysis Calculate % Inhibition and IC50/Ki values quantification->analysis

Caption: Workflow for in vitro SphK2 inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and ABC294640.

Sphingosine Kinase Inhibition Assay (In Vitro)

This protocol is adapted from methodologies used to characterize SphK inhibitors.[16]

  • Assay Buffer Preparation: Prepare an assay buffer optimized for SphK2 activity, typically supplemented with 1 M KCl.

  • Reagent Preparation: In the assay buffer, combine recombinant human SphK2 enzyme, the substrate d-erythro-sphingosine (e.g., 5 µM), and [γ-³²P]ATP (e.g., 250 µM).

  • Inhibitor Addition: Add the test compound (this compound or ABC294640) at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation: Initiate the reaction and incubate at room temperature for a defined period (e.g., 2 hours).

  • Reaction Termination: Stop the reaction by adding a solvent such as methanol.

  • Product Separation: Separate the radiolabeled product, [³²P]S1P, from the unreacted [γ-³²P]ATP and substrate using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Quantification: Quantify the amount of [³²P]S1P using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of SphK2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 and Ki values by fitting the data to a dose-response curve.

Cellular Sphingosine Kinase Activity Assay

This protocol is based on methods to assess SphK activity within intact cells.[17]

  • Cell Culture: Plate cells (e.g., MDA-MB-231) in appropriate culture vessels and grow to near confluence.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or ABC294640 for a specified duration.

  • Substrate Addition: Add [³H]sphingosine to the culture medium and incubate to allow for cellular uptake and metabolism.

  • Cell Lysis and Lipid Extraction: Lyse the cells and extract the lipids.

  • S1P Separation: Separate the [³H]S1P from the [³H]sphingosine using extraction and chromatographic methods.

  • Quantification: Quantify the amount of [³H]S1P by scintillation counting.

  • Data Analysis: Determine the effect of the inhibitors on cellular SphK activity by comparing the levels of [³H]S1P in treated versus untreated cells.

Cell Proliferation Assay

This protocol outlines a common method for evaluating the anti-proliferative effects of the inhibitors.

  • Cell Seeding: Seed cells (e.g., U937, HepG2) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add this compound or ABC294640 at a range of concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • Viability Assessment: Determine the number of viable cells using a suitable assay, such as the sulforhodamine B (SRB) assay, MTT assay, or a cell counting method.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for assessing the in vivo anti-tumor efficacy.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., U937) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or ABC294640 orally or via intraperitoneal injection at the specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

Both this compound and ABC294640 (opaganib) are valuable research tools for investigating the role of SphK2 in health and disease. While both are selective SphK2 inhibitors, they exhibit distinct profiles. This compound appears to be a more straightforward SphK2 inhibitor, whereas ABC294640 possesses a multi-target profile, also inhibiting DES1 and GCS.

The unexpected finding that both compounds can increase cellular S1P levels underscores the complexity of the sphingolipid metabolic network and highlights the importance of comprehensive sphingolipidomic analysis when evaluating the effects of these inhibitors.

Researchers should carefully consider these differences in mechanism of action, potency, and off-target effects when selecting an inhibitor for their specific research questions. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation of these and other SphK2 inhibitors in various experimental settings.

References

A Comparative Guide to K145 and Other Selective Sphingosine Kinase 2 (SphK2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective Sphingosine Kinase 2 (SphK2) inhibitor, K145, with other notable selective SphK2 inhibitors. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Sphingosine kinase 2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1] S1P is involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation, making SphK2 an attractive therapeutic target for various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.[1] This guide focuses on a comparative analysis of this compound against other selective SphK2 inhibitors, presenting key performance data, outlining experimental methodologies, and visualizing relevant biological pathways.

Quantitative Comparison of Selective SphK2 Inhibitors

The following tables summarize the key quantitative data for this compound and other selective SphK2 inhibitors based on published literature.

Inhibitor Reported IC50 for SphK2 Reported Ki for SphK2 Selectivity for SphK2 over SphK1 Reference
This compound4.3 µM6.4 µMInactive against SphK1[2][3][4]
ABC294640 (Opaganib)~60 µM9.8 µM>100-fold (in some studies)[5][6][7][8]
SLM60314340.4 µM (IC50)0.4 µM (mouse)40-fold to 50-fold[1][9][10]
HWG-35D41 nM (IC50)Not Reported100-fold[11]
SLP9101555Not Reported90 nM200-fold[11]
Compound 14cNot Reported90 nM~200-fold[12]

Table 1: Biochemical Potency and Selectivity of SphK2 Inhibitors. This table provides a side-by-side comparison of the inhibitory potency (IC50 and Ki values) and selectivity of this compound and other compounds against SphK2.

Inhibitor Cellular Effect In Vivo Efficacy Reference
This compoundInduces apoptosis in U937 cells; Decreases phosphorylation of ERK and Akt. Paradoxically increases cellular S1P and dhS1P levels in some cell lines.[13]Inhibits growth of U937 tumors in nude mice (50 mg/kg, oral gavage).[2][13]
ABC294640 (Opaganib)Inhibits tumor cell proliferation and migration.[5] Induces non-apoptotic cell death.[5] Also reported to paradoxically increase cellular S1P and dhS1P levels.[14][13]Reduces tumor growth in a mouse mammary adenocarcinoma model (100 mg/kg, p.o.).[6][5][6][14][13]
SLM6031434Reduces TGFβ-induced expression of profibrotic markers.[1] Increases cellular sphingosine levels.[1]Demonstrates anti-fibrotic efficacy in a mouse model of tubulointerstitial fibrosis.[1][1]

Table 2: In Vitro and In Vivo Effects of Selected SphK2 Inhibitors. This table summarizes the observed biological effects of the inhibitors in cellular assays and animal models.

Noteworthy Off-Target and Paradoxical Effects

Recent studies have revealed unexpected on-target and off-target effects for some SphK2 inhibitors, which is a critical consideration for their use in research. Notably, both this compound and ABC294640 have been reported to cause a dose-dependent increase in cellular sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (dhS1P) levels in various cell lines.[14][13] This finding is contrary to their expected mechanism as SphK2 inhibitors, which should decrease S1P production. These paradoxical effects suggest that these compounds may have additional targets within the sphingolipid metabolic pathway, such as dihydroceramide desaturase.[14][13] Therefore, monitoring the complete sphingolipid profile is crucial when utilizing these inhibitors to ensure accurate interpretation of experimental results.[14]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the SphK2 signaling pathway and a general workflow for inhibitor testing.

SphK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sph Sphingosine SphK1 SphK1 Sph->SphK1 ATP->ADP SphK2_cyto SphK2 Sph->SphK2_cyto ATP->ADP SphK2_nuc SphK2 Sph->SphK2_nuc ATP->ADP S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR GPCR G-Protein Signaling S1PR->GPCR ERK_Akt ERK/Akt Pathways GPCR->ERK_Akt Activation SphK1->S1P_ext S1P_cyto Cytosolic S1P SphK2_cyto->S1P_cyto SphK2_cyto->SphK2_nuc Translocation S1P_nuc Nuclear S1P SphK2_nuc->S1P_nuc HDAC HDAC1/2 S1P_nuc->HDAC Inhibition Gene Gene Transcription HDAC->Gene Regulation This compound This compound This compound->SphK2_cyto Inhibition This compound->SphK2_nuc Inhibition

Figure 1: Simplified SphK2 Signaling Pathway. This diagram illustrates the central role of SphK2 in producing S1P in different cellular compartments and its downstream effects.

Inhibitor_Testing_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays enzyme Recombinant SphK1/SphK2 incubation Incubation enzyme->incubation inhibitor Test Inhibitor (e.g., this compound) inhibitor->incubation substrate Sphingosine + [γ-32P]ATP substrate->incubation detection Detection of [32P]S1P (TLC or Scintillation Proximity Assay) incubation->detection ic50 IC50/Ki Determination detection->ic50 cells Cell Line (e.g., U937) treatment Inhibitor Treatment cells->treatment lysis Cell Lysis treatment->lysis phenotype Phenotypic Assays (Apoptosis, Proliferation, etc.) treatment->phenotype lcms LC-MS/MS Analysis of Sphingolipids lysis->lcms s1p_levels Quantification of S1P, dhS1P, etc. lcms->s1p_levels cell_response Cellular Response Measurement phenotype->cell_response

Figure 2: General Experimental Workflow for SphK2 Inhibitor Evaluation. This flowchart outlines the typical steps involved in characterizing a novel SphK2 inhibitor, from initial biochemical screening to cellular and phenotypic analysis.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate comparison of enzyme inhibitors. Below are outlines for key assays cited in the literature for the characterization of SphK2 inhibitors.

In Vitro Sphingosine Kinase Activity Assay (Radiometric)

This protocol is a common method for determining the direct inhibitory effect of a compound on SphK2 activity.

1. Reagents and Materials:

  • Recombinant human SphK2 enzyme

  • Sphingosine (substrate)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Assay buffer (e.g., containing MgCl₂, DTT, and a detergent like Triton X-100)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter or phosphorimager

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, sphingosine, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding recombinant SphK2 enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., HCl).

  • Extract the lipids using a solvent system (e.g., chloroform/methanol).

  • Spot the extracted lipid phase onto a TLC plate and develop the plate using an appropriate solvent system to separate S1P from unreacted sphingosine and ATP.

  • Visualize and quantify the radiolabeled S1P spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular Sphingolipid Analysis by LC-MS/MS

This protocol is used to quantify the levels of various sphingolipids in cells after treatment with an inhibitor, providing insights into the compound's on-target and off-target effects.

1. Reagents and Materials:

  • Cell culture reagents

  • Test inhibitor (e.g., this compound)

  • Internal standards for various sphingolipids (e.g., C17-sphingosine, C17-S1P)

  • Solvents for extraction (e.g., methanol, chloroform)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Procedure:

  • Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified duration.

  • Harvest the cells and add the internal standard mixture.

  • Extract the lipids from the cell pellet using a suitable solvent extraction method (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Separation of sphingolipids is typically achieved using a C18 reverse-phase column with a gradient elution.

  • Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, using specific precursor/product ion transitions for each sphingolipid and internal standard.

  • Quantify the amount of each sphingolipid by comparing the peak area of the analyte to that of its corresponding internal standard.

  • Normalize the data to cell number or protein concentration.

This comprehensive guide aims to provide a valuable resource for researchers investigating the role of SphK2 and evaluating the utility of this compound and other selective inhibitors in their experimental models. The provided data and protocols should facilitate a more standardized and comparative approach in this important area of research.

References

K145 vs. SKI-II: A Comparative Guide to Sphingosine Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of sphingolipid signaling, the choice of a suitable sphingosine kinase (SphK) inhibitor is critical. This guide provides an objective comparison of K145, a selective SphK2 inhibitor, and SKI-II, a non-selective SphK inhibitor, based on available experimental data.

Executive Summary

This compound distinguishes itself as a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), demonstrating minimal activity against SphK1. In contrast, SKI-II is a non-selective inhibitor targeting both SphK1 and SphK2. While both compounds are orally active and show anti-tumor properties, their differing selectivity profiles lead to distinct biochemical and cellular consequences. A critical consideration for researchers is the off-target activity of both inhibitors, particularly their effects on dihydroceramide desaturase (DEGS), which can influence experimental outcomes. Recent studies also indicate that this compound may paradoxically elevate cellular levels of sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (dhS1P), a phenomenon not typically expected from a kinase inhibitor.

Data Presentation: Quantitative Comparison of this compound and SKI-II

The following table summarizes the key quantitative parameters for this compound and SKI-II based on published literature. It is important to note the variability in reported IC50 values for SKI-II, which may be attributed to different experimental conditions, such as the use of recombinant enzymes versus cell-based assays.

ParameterThis compoundSKI-II
Target(s) SphK2SphK1 and SphK2
Mechanism of Action Substrate-competitive[1][2][3]Non-ATP-competitive[4][5]
IC50 (SphK1) >10 µM[6]78 µM[1][7]
IC50 (SphK2) 4.3 µM[1][2][3][8][9]45 µM[1][7]
Ki (SphK1) Not specified16 µM
Ki (SphK2) 6.4 µM[1][2][3][8]8 µM
General SphK IC50 Not applicable~0.5 µM (recombinant human SphK)[4][5][10][11]
Off-Target(s) Dihydroceramide Desaturase (DEGS)Dihydroceramide Desaturase 1 (Des1)
Off-Target Ki Not specified0.3 µM (for Des1)

Signaling Pathways and Mechanisms

The differential selectivity of this compound and SKI-II results in distinct impacts on the sphingolipid metabolic pathway and downstream signaling cascades.

Sphingolipid Metabolism

Sphingosine kinases are central enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the signaling molecule S1P. This pathway is a critical regulator of the balance between pro-apoptotic ceramides and pro-survival S1P.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis & Salvage cluster_signaling Signaling Cascade Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine->Ceramide CerS Sphingosine_node Sphingosine Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine_node->S1P SphK1 / SphK2 S1P_receptors S1P Receptors (S1PR1-5) S1P->S1P_receptors Extracellular Action Downstream_Signaling Downstream Signaling (Proliferation, Survival, Migration) S1P_receptors->Downstream_Signaling

Figure 1: Simplified Sphingolipid Metabolic Pathway.
Downstream Signaling of SphK1 vs. SphK2

SphK1 and SphK2 have distinct subcellular localizations, which dictates their differential roles in cellular signaling. SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation, where it generates S1P that is often exported to activate cell surface S1P receptors, promoting cell survival and proliferation. In contrast, SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum, and its S1P production is often associated with pro-apoptotic signaling and regulation of gene expression.

SphK_Signaling cluster_sphk1 SphK1 Signaling (Pro-Survival) cluster_sphk2 SphK2 Signaling (Pro-Apoptotic/Nuclear) SphK1 SphK1 (Cytosol/Membrane) S1P1 S1P (extracellular) SphK1->S1P1 S1PR1 S1PR1/3 S1P1->S1PR1 PI3K_Akt PI3K/Akt Pathway S1PR1->PI3K_Akt RAS_ERK Ras/ERK Pathway S1PR1->RAS_ERK Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Survival_Proliferation RAS_ERK->Survival_Proliferation SphK2 SphK2 (Nucleus/Mitochondria/ER) S1P2 S1P (intracellular) SphK2->S1P2 Bcl_xL Bcl-xL Inhibition (BH3 domain) SphK2->Bcl_xL BH3-mediated HDAC HDAC1/2 Inhibition S1P2->HDAC Gene_Expression Gene Expression (e.g., p21, c-fos) HDAC->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Bcl_xL->Apoptosis

Figure 2: Distinct Downstream Signaling of SphK1 and SphK2.

Experimental Protocols

Accurate assessment of inhibitor potency is fundamental. Below are detailed methodologies for commonly used sphingosine kinase activity assays.

Radiometric Sphingosine Kinase Inhibition Assay

This is a traditional and highly sensitive method for measuring SphK activity.

Radiometric_Assay start Start prepare_reaction Prepare Reaction Mix: - Recombinant SphK1 or SphK2 - Sphingosine - Inhibitor (this compound or SKI-II) - Assay Buffer start->prepare_reaction initiate_reaction Initiate Reaction: Add [γ-32P]ATP prepare_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction: Add acidic chloroform/methanol incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids separate_lipids Separate Lipids by TLC extract_lipids->separate_lipids visualize Visualize [32P]S1P by Autoradiography separate_lipids->visualize quantify Quantify Radioactivity (Scintillation Counting) visualize->quantify end End quantify->end

Figure 3: Workflow for a Radiometric SphK Inhibition Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM β-mercaptoethanol, 10 mM MgCl2), recombinant human SphK1 or SphK2, the desired concentration of the inhibitor (this compound or SKI-II) dissolved in a suitable solvent (e.g., DMSO), and the substrate, sphingosine.

  • Initiation: Start the reaction by adding [γ-32P]ATP. The final ATP concentration is typically around the Km value for the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Extraction: Stop the reaction by adding an acidic solution of chloroform and methanol. Add chloroform and a saline solution to partition the phases.

  • Lipid Separation: The lower organic phase, containing the lipids, is collected, dried, and resuspended in a small volume of chloroform/methanol. The lipids are then spotted onto a silica gel thin-layer chromatography (TLC) plate.

  • Chromatography: Develop the TLC plate in a solvent system that separates S1P from sphingosine and ATP (e.g., 1-butanol/acetic acid/water).

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled S1P. The spot corresponding to S1P is then scraped from the plate, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a vehicle control and determine the IC50 value.

Fluorescence-Based Sphingosine Kinase Inhibition Assay

This method offers a non-radioactive alternative with high-throughput capabilities.

Protocol:

  • Reaction Setup: In a microplate well, add the reaction buffer, recombinant SphK1 or SphK2, and the inhibitor (this compound or SKI-II).

  • Substrate Addition: Add a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine).

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C. The phosphorylation of the fluorescent sphingosine analog leads to a change in its fluorescent properties.

  • Detection: Monitor the change in fluorescence intensity over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence change. Calculate the percentage of inhibition and IC50 values as described for the radiometric assay.

Conclusion

The choice between this compound and SKI-II depends heavily on the specific research question. This compound is a valuable tool for investigating the specific roles of SphK2 in cellular processes, offering high selectivity over SphK1. However, researchers should be aware of its potential off-target effects on DEGS and the unexpected increase in cellular S1P levels, which warrant further investigation and careful interpretation of results.

SKI-II, as a non-selective inhibitor, is useful for studying the general effects of SphK inhibition. The conflicting reports on its IC50 values highlight the importance of carefully considering the experimental context. Furthermore, its potent inhibition of Des1 (Ki = 0.3 µM) is a significant off-target effect that may contribute to its observed biological activities and should be taken into account when interpreting data.

For future studies, it is recommended to characterize the specific inhibitor used in the experimental system of interest and to consider using multiple inhibitors with different selectivity profiles to confirm findings. The use of complementary techniques, such as genetic knockdown or knockout of SphK isoforms, can also help to validate the on-target effects of these small molecule inhibitors.

References

Confirming K145 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, verifying that a therapeutic compound reaches and interacts with its intended target within a living organism is a critical step. This guide provides a comparative overview of methodologies for confirming the in vivo target engagement of K145, a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase-2 (SphK2).[1][2][3] Demonstrating target engagement is essential for correlating pharmacokinetic profiles with pharmacodynamic effects and ultimately, clinical efficacy.

This compound has demonstrated anti-proliferative and apoptotic effects in leukemia cells and potent anti-tumor activity in xenograft models.[2][4] Its mechanism involves the inhibition of SphK2, which in turn can suppress the phosphorylation of downstream signaling proteins such as ERK and Akt.[2][4] This guide compares indirect and direct methods to measure the extent to which this compound engages SphK2 in an in vivo setting.

Comparison of In Vivo Target Engagement Methodologies

Choosing the right assay to confirm target engagement depends on various factors, including the need for direct evidence of binding, available resources, and desired throughput. The table below compares two primary approaches: indirect measurement via downstream biomarker modulation and direct measurement using competitive profiling.

FeaturePharmacodynamic (PD) Biomarker AnalysisCompetitive Activity-Based Protein Profiling (ABPP)
Principle Measures the modulation of a downstream signaling molecule (e.g., phosphorylation of ERK/Akt) as a surrogate for target inhibition.[2][4]Uses a covalent, active-site-directed probe to directly quantify the fraction of the enzyme population that is not bound by the inhibitor.[5][6][7]
Measurement Type IndirectDirect
Key Reagents Phospho-specific antibodies (e.g., anti-p-ERK, anti-p-Akt).A specific, moderately reactive chemical probe for the target class (e.g., serine hydrolases).[5]
Primary Readout Western Blot, ELISA, or Immunohistochemistry (IHC) signal intensity.Gel-based fluorescence scanning or mass spectrometry (LC-MS/MS) signal.[6]
Pros - Utilizes well-established techniques.- Can provide information on the functional consequence of target engagement.- Antibodies are often commercially available.- Provides direct evidence of target binding.- Can identify off-targets simultaneously (selectivity).- Highly quantitative.[7]
Cons - Indirect; signal can be affected by other pathways.- Can be difficult to establish a quantitative relationship between engagement and biomarker modulation.- Signal can be transient.- Requires a suitable chemical probe for the target.- Can be technically complex, especially the mass spectrometry workflow.- May not be applicable to all enzyme classes.

This compound Signaling Pathway and Inhibition

This compound acts by competitively inhibiting Sphingosine Kinase-2 (SphK2), preventing the phosphorylation of sphingosine into sphingosine-1-phosphate (S1P). This disruption can lead to the suppression of downstream pro-survival signaling cascades, including the ERK and Akt pathways, ultimately inducing apoptosis and inhibiting tumor growth.[2][4]

G cluster_0 cluster_1 cluster_2 Sphingosine Sphingosine S1P S1P Sphingosine->S1P ATP to ADP Downstream Downstream Signaling (e.g., Akt, ERK activation) S1P->Downstream SphK2 SphK2 This compound This compound This compound->SphK2 inhibits Growth Cell Growth & Survival Downstream->Growth

Caption: this compound inhibits SphK2, blocking S1P production and downstream signaling.

Experimental Protocols

Below are detailed protocols for assessing this compound target engagement in vivo using both indirect (Western Blot) and direct (Competitive ABPP) methods following administration in a mouse xenograft model.

Protocol 1: In Vivo Dosing and Tumor Tissue Collection
  • Animal Model : Utilize immunodeficient mice (e.g., BALB/c-nu) bearing subcutaneous U937 cell line xenografts.[2]

  • Compound Formulation : Prepare this compound in a vehicle suitable for oral administration, such as a homogenous suspension in CMC-Na.[1]

  • Dosing Regimen : Administer this compound orally at a predetermined dose (e.g., 50-100 mg/kg) once daily. A vehicle-only group must be included as a negative control.

  • Tissue Collection : At a specified time point post-final dose (e.g., 2, 8, or 24 hours) to assess duration of engagement, euthanize the mice.

  • Tumor Excision : Immediately excise tumors, wash with cold PBS, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.

Protocol 2: Western Blot for p-Akt and p-ERK (Indirect Method)
  • Tissue Lysis : Homogenize frozen tumor samples (~50 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification : Determine the protein concentration of the cleared lysates using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-ERK1/2 Thr202/Tyr204). Also probe separate blots for total Akt and total ERK as loading controls.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 3: Competitive Activity-Based Protein Profiling (Direct Method)

This protocol describes a general workflow for competitive ABPP to directly measure the occupancy of SphK2 by this compound.[5][6]

  • Animal Treatment : Dose animals with this compound or vehicle as described in Protocol 1.

  • Proteome Preparation : Homogenize frozen tumor tissues in PBS without detergents or inhibitors that might interfere with probe binding.

  • Probe Incubation : Treat the proteomes with a moderately reactive, broad-spectrum kinase probe (e.g., a fluorophosphonate-alkyne probe) for a defined period (e.g., 1 hour) at room temperature. The probe will covalently label the active sites of kinases that are not occupied by this compound.

  • Click Chemistry : Ligate a reporter tag (e.g., biotin for enrichment or a fluorophore for in-gel detection) to the probe's alkyne handle via a copper-catalyzed click reaction.

  • Analysis :

    • Gel-Based : Separate the labeled proteomes by SDS-PAGE and visualize probe-labeled proteins using in-gel fluorescence scanning. A decrease in fluorescence intensity for the band corresponding to SphK2 in this compound-treated samples versus vehicle indicates target engagement.

    • Mass Spectrometry-Based : For a more comprehensive analysis, use a biotin-tagged probe. Enrich the probe-labeled proteins on streptavidin beads, perform on-bead tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify and quantify target and off-target proteins.

Competitive ABPP Experimental Workflow

The diagram below illustrates the key steps in a competitive ABPP experiment to determine target occupancy in vivo.

G A 1. In Vivo Dosing Mice treated with Vehicle or this compound B 2. Tissue Harvest & Lysis Tumors are excised and homogenized to release proteome A->B C 3. Probe Labeling Proteomes are incubated with a reactive kinase probe (red triangle) B->C D 4. Click Chemistry Attach reporter tag (e.g., Biotin or Fluorophore) to the probe C->D E 5a. Gel-Based Analysis Visualize by in-gel fluorescence. Reduced signal = Engagement D->E In-gel fluorescence F 5b. MS-Based Analysis Enrich on beads, digest, and analyze by LC-MS/MS for proteome-wide selectivity D->F Affinity enrichment

Caption: Workflow for in vivo competitive activity-based protein profiling (ABPP).

This compound In Vivo Efficacy Data

The following table summarizes key in vivo data for this compound, demonstrating its biological activity which can be correlated with target engagement studies.

ParameterValue & ConditionsSource
Target Sphingosine Kinase-2 (SphK2)[1][2]
IC50 4.3 µM (in biochemical assays)[1]
Ki 6.4 µM (in biochemical assays)[1]
Animal Model BALB/c-nu mice with U937 xenograft[2]
Dosing 100 mg/kg, oral administration[2]
Tumor Growth Inhibition (TGI) 44.2%[2]
Animal Model BALB/c mice with JC (mammary carcinoma) xenograft[2]
Effect Potent inhibition of tumor growth[2]

By employing the methodologies described, researchers can effectively confirm the in vivo engagement of this compound with its target, SphK2. This confirmation is a pivotal step in validating its mechanism of action and provides a stronger rationale for its continued development as a potential therapeutic agent.

References

Cross-Validation of SphK2 Inhibition: A Comparative Guide to K145 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for inhibiting Sphingosine Kinase 2 (SphK2): the small molecule inhibitor K145 and siRNA-mediated gene knockdown. Understanding the nuances, potential off-target effects, and experimental considerations of each approach is critical for the robust interpretation of research findings in the context of drug development and cellular signaling.

At a Glance: this compound vs. SphK2 siRNA

FeatureThis compound (Small Molecule Inhibitor)SphK2 siRNA (Gene Knockdown)
Mechanism of Action Selective, substrate-competitive inhibitor of SphK2 enzymatic activity.[1]Post-transcriptional gene silencing by targeted degradation of SphK2 mRNA.[2][3]
Specificity Primarily targets SphK2, with an IC50 of 4.3 µM and a Ki of 6.4 µM; inactive against SphK1.[1][4] However, potential off-target effects on other enzymes in the sphingolipid metabolism pathway have been reported.[5][6][7]Highly specific to the SphK2 mRNA sequence, minimizing direct off-target protein inhibition. Non-specific bands in Western blots have been observed with some antibodies used for validation.[8]
Effect on S1P Levels Contradictory findings: some studies report a decrease in total cellular S1P[1], while others show a dose-dependent increase in both S1P and dhS1P.[6][7][9]Expected to decrease S1P levels due to reduced SphK2 protein expression.
Downstream Signaling Inhibits phosphorylation of ERK and Akt.[1]Modulates downstream pathways such as the IL-17 signaling pathway.[10][11]
Cellular Effects Induces apoptosis and inhibits cell growth in cancer cell lines.[1]Inhibits proliferation and migration of fibroblast-like synoviocytes.[10][11]
Experimental Considerations Rapid onset of action. Potential for off-target effects requires careful validation. Solubility and stability in culture media need to be considered.Slower onset of action, dependent on transfection efficiency and protein turnover rate. Requires optimization of transfection protocols.[2][12][13]
Validation Cross-validation with genetic methods like siRNA knockdown is recommended to confirm on-target effects.Knockdown efficiency should be validated at both the mRNA (e.g., qPCR) and protein (e.g., Western blot) levels.[11][14]

Signaling Pathways

The following diagrams illustrate the canonical SphK2 signaling pathway and a proposed workflow for cross-validating the effects of this compound and SphK2 siRNA.

SphK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SphK2 SphK2 Sphingosine->SphK2 Substrate S1P S1P SphK2->S1P Catalyzes S1PR S1P Receptors (S1PR1-5) S1P->S1PR ERK ERK S1PR->ERK Akt Akt S1PR->Akt pERK p-ERK ERK->pERK pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pERK->Proliferation pAkt->Proliferation This compound This compound This compound->SphK2 siRNA SphK2 siRNA siRNA->SphK2 Degrades mRNA

Caption: SphK2 Signaling Pathway and Points of Inhibition.

Cross_Validation_Workflow cluster_treatments Experimental Arms cluster_endpoints Analysis Start Start: Hypothesis SphK2 regulates a cellular process Control Vehicle Control (e.g., DMSO) Start->Control This compound This compound Treatment Start->this compound Scrambled_siRNA Scrambled siRNA (Negative Control) Start->Scrambled_siRNA SphK2_siRNA SphK2 siRNA Start->SphK2_siRNA WesternBlot Western Blot: - SphK2 knockdown - p-ERK / ERK - p-Akt / Akt Control->WesternBlot Lipidomics Lipidomics: - S1P Levels - dhS1P Levels Control->Lipidomics Phenotypic_Assay Phenotypic Assay: (e.g., Proliferation, Apoptosis) Control->Phenotypic_Assay This compound->WesternBlot This compound->Lipidomics This compound->Phenotypic_Assay Scrambled_siRNA->WesternBlot Scrambled_siRNA->Lipidomics Scrambled_siRNA->Phenotypic_Assay SphK2_siRNA->WesternBlot SphK2_siRNA->Lipidomics SphK2_siRNA->Phenotypic_Assay Conclusion Conclusion: Convergent data validates SphK2's role WesternBlot->Conclusion Lipidomics->Conclusion Phenotypic_Assay->Conclusion

References

A Comparative Analysis of K145 and FTY720 on Sphingosine Kinase 2 (SphK2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key modulators of Sphingosine Kinase 2 (SphK2): K145, a selective inhibitor, and FTY720 (Fingolimod), a substrate that becomes a potent signaling molecule upon phosphorylation by SphK2. This document outlines their mechanisms of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound and FTY720 represent two distinct pharmacological approaches to modulating the SphK2 pathway. This compound is designed as a selective, substrate-competitive inhibitor of SphK2, aiming to reduce the production of Sphingosine-1-Phosphate (S1P) and induce apoptosis in cancer cells. In contrast, FTY720 acts as a prodrug, being efficiently phosphorylated by SphK2 to form FTY720-phosphate (FTY720-P). FTY720-P then acts as a potent agonist at S1P receptors, leading to the sequestration of lymphocytes, which is the basis of its use as an immunosuppressant.

Recent studies, however, have revealed a more complex activity profile for this compound, which has been observed to paradoxically increase cellular S1P levels in certain contexts, suggesting potential off-target effects or compensatory mechanisms. This guide will delve into these nuances to provide a comprehensive and objective comparison.

Quantitative Data Comparison

The following table summarizes the key pharmacological data for this compound and FTY720 in relation to SphK2.

ParameterThis compoundFTY720Source(s)
Mechanism of Action on SphK2 Selective, substrate-competitive inhibitorSubstrate
IC50 for SphK2 4.3 µMNot Applicable (Substrate)
Ki for SphK2 6.4 µMNot Applicable (Substrate)
Selectivity Selective for SphK2 over SphK1 and other protein kinases.Phosphorylated more efficiently by SphK2 than SphK1.
Kinetic Parameter (Km) Not Applicable (Inhibitor)Human SphK2 has a lower Km for FTY720 compared to SphK1, leading to ~30-fold more efficient phosphorylation.
Downstream Effect on S1P Levels Intended to decrease S1P. However, has been observed to increase S1P and dhS1P in some cell lines.Increases FTY720-P, which mimics S1P at its receptors.

Signaling Pathways

The interaction of this compound and FTY720 with SphK2 initiates distinct downstream signaling cascades.

K145 in Combination Therapy: A Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective sphingosine kinase 2 (SphK2) inhibitor, K145, has emerged as a promising agent in oncology, demonstrating potent anti-tumor activities. This guide provides a comprehensive comparison of the synergistic effects of this compound when used in combination with other therapeutic agents, supported by experimental data. The focus is on providing researchers with the necessary information to assess and potentially replicate these findings.

Synergistic Effects of this compound with Proteasome Inhibitors in Multiple Myeloma

Recent studies have highlighted a significant synergistic interaction between this compound and the proteasome inhibitor bortezomib in multiple myeloma, a cancer of plasma cells. This synergy is of particular interest as it offers a potential strategy to overcome bortezomib resistance, a common clinical challenge.

Quantitative Analysis of Synergy

The synergistic effect of combining this compound with bortezomib has been demonstrated in various human and mouse myeloma cell lines. The combination of minimally cytotoxic concentrations of both drugs leads to a potent induction of cell death.[1][2] While a specific Combination Index (CI) value table is not explicitly provided in the primary literature, the synergy was rigorously demonstrated using the fractional product method, where values less than -0.1 are indicative of a synergistic interaction.[1][2]

Table 1: Summary of Synergistic Effects of this compound and Bortezomib in Myeloma Cell Lines

Cell LineDrug CombinationObserved EffectMethod of Synergy DeterminationReference
LP-1 (Human Myeloma)This compound + BortezomibStrong synergistic cell deathFractional Product Method[1][2]
5TGM1 (Mouse Myeloma)This compound + BortezomibStrong synergistic cell deathFractional Product Method[1][2]
H929 (Human Myeloma)This compound + BortezomibStrong synergistic cell deathFractional Product Method[1][2]

In vivo studies using a murine myeloma model further confirmed the potentiation of anti-myeloma effects. The combination of this compound and bortezomib resulted in a remarkable synergistic reduction in myeloma burden, with the disease level in control mice being 31 times higher than in mice receiving the combination therapy.[1][2]

Mechanism of Synergistic Action: Enhancement of Endoplasmic Reticulum Stress

The synergistic cytotoxicity of the this compound and bortezomib combination is attributed to the enhanced induction of endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR).[1][2][3][4] Bortezomib, by inhibiting the proteasome, causes an accumulation of misfolded proteins in the ER, thereby inducing ER stress. This compound, through the inhibition of SphK2, exacerbates this stress, leading to a synergistic activation of the UPR pathways and ultimately, apoptosis.

Signaling Pathway of this compound and Bortezomib Synergy

cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Cellular Response This compound This compound SphK2 SphK2 This compound->SphK2 inhibits Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits ER_Stress Increased ER Stress SphK2->ER_Stress contributes to regulation of Proteasome->ER_Stress leads to accumulation of misfolded proteins UPR UPR Activation ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis prolonged activation

Caption: Synergistic mechanism of this compound and Bortezomib.

Experimental Protocols

To facilitate further research, detailed methodologies for assessing the synergistic effects of this compound are provided below.

In Vitro Synergy Assessment

Objective: To determine the synergistic cytotoxic effect of this compound and another drug (e.g., bortezomib) on cancer cell lines.

Materials:

  • Myeloma cell lines (e.g., LP-1, 5TGM1)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bortezomib (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed myeloma cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the combination drug in cell culture medium.

  • Treatment: Treat the cells with:

    • This compound alone at various concentrations.

    • The combination drug alone at various concentrations.

    • A combination of this compound and the other drug at various concentration ratios.

    • Vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method like the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the synergistic effect using methods such as the Combination Index (CI) calculated with software like CompuSyn, or the fractional product method. A CI value < 1 or a fractional product value < -0.1 indicates synergy.

Experimental Workflow for In Vitro Synergy Study

A Seed Cells in 96-well Plates B Prepare Drug Dilutions (this compound, Bortezomib, Combination) A->B C Treat Cells B->C D Incubate for 48-72h C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Data Analysis (Calculate Synergy) E->F

Caption: Workflow for in vitro drug synergy assessment.

In Vivo Synergy Assessment

Objective: To evaluate the synergistic anti-tumor efficacy of this compound and another drug in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Myeloma cells for implantation

  • This compound formulation for in vivo administration

  • Combination drug formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject myeloma cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Combination drug alone

    • This compound + combination drug

  • Treatment: Administer the drugs and vehicle according to the predetermined dosage and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to determine synergistic efficacy.

Unfolded Protein Response (UPR) Signaling Pathway

The UPR is a complex signaling network that is activated in response to ER stress. It involves three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). The synergistic action of this compound and bortezomib leads to a sustained activation of these pathways, pushing the cell towards apoptosis.

cluster_UPR Unfolded Protein Response (UPR) cluster_IRE1 IRE1α Pathway cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Accumulation of misfolded proteins) IRE1 IRE1α ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1s XBP1s IRE1->XBP1s activates Chaperone_Genes Chaperone Genes XBP1s->Chaperone_Genes upregulates eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi & is cleaved ERAD_Genes ERAD Genes ATF6_cleaved->ERAD_Genes upregulates

Caption: Key signaling pathways of the Unfolded Protein Response.

References

Biomarker Development for K145 Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational Sphingosine Kinase 2 (SphK2) inhibitor, K145, against alternative therapeutic options for hematological malignancies. It includes supporting preclinical data, detailed experimental protocols for potential biomarker assays, and visualizations of key signaling pathways to aid in the development of predictive biomarkers for this compound treatment response.

Introduction to this compound and the Sphingosine Kinase 2 Pathway

This compound is a selective, orally bioavailable inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a critical signaling lipid involved in numerous cellular processes, including cell survival, proliferation, and apoptosis. In many cancers, the balance between pro-apoptotic ceramide and pro-survival S1P is dysregulated. By inhibiting SphK2, this compound aims to decrease S1P levels and increase ceramide levels, thereby promoting cancer cell death. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly in hematological malignancies like leukemia and multiple myeloma.

The development of predictive biomarkers is crucial for identifying patients who are most likely to benefit from this compound therapy. This guide explores potential biomarkers based on the mechanism of action of this compound and compares its preclinical efficacy with a similar investigational agent, ABC294640 (Opaganib), and current standard-of-care treatments for relapsed/refractory Acute Myeloid Leukemia (AML) and Multiple Myeloma.

This compound Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting SphK2, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation. A key mechanism is the disruption of the PI3K/AKT and RAF/MEK/ERK pathways, leading to the induction of apoptosis.

K145_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sphingosine Sphingosine SphK2 SphK2 sphingosine->SphK2 Substrate This compound This compound This compound->SphK2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces S1P S1P SphK2->S1P Catalyzes PI3K PI3K S1P->PI3K Activates RAF RAF S1P->RAF Activates AKT AKT PI3K->AKT Activates pAKT pAKT AKT->pAKT Phosphorylates pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates pERK pERK ERK->pERK Phosphorylates pERK->Apoptosis Inhibits pERK->Proliferation Promotes

Figure 1: this compound Mechanism of Action.

Preclinical Performance of this compound and Comparators

This section summarizes the in vitro and in vivo preclinical data for this compound and the comparator SphK2 inhibitor, ABC294640.

In Vitro Cytotoxicity in Hematological Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound IC50 (µM)ABC294640 (Opaganib) IC50 (µM)
Leukemia
U937Histiocytic Lymphoma~5~25
CCRF-CEMAcute Lymphoblastic LeukemiaNot Reported0.43 ± 0.07
HL-60Acute Promyelocytic LeukemiaNot Reported~20
Multiple Myeloma
MM.1SMultiple Myeloma~52.33 ± 0.54
RPMI-8226Multiple Myeloma~71.76 ± 1.38
NCI-H929Multiple Myeloma~30.53 ± 0.04

Note: IC50 values can vary depending on the assay conditions and incubation times.

In Vivo Anti-Tumor Efficacy in Xenograft Models
ModelTreatmentDosingTumor Growth Inhibition (TGI) / Outcome
This compound
U937 Xenograft (mouse)15 mg/kg, i.p., daily44.2% TGI
ABC294640 (Opaganib)
MM.1S Xenograft (mouse)50 mg/kg, i.p., dailySignificant inhibition of tumor growth[1]

Comparison with Standard-of-Care Therapies

This section provides a comparison of the preclinical data for this compound with the clinical efficacy of current standard-of-care treatments for relapsed/refractory AML and multiple myeloma.

Relapsed/Refractory Acute Myeloid Leukemia (AML)

Standard of Care: Venetoclax (a BCL-2 inhibitor) in combination with a hypomethylating agent (e.g., azacitidine).

TreatmentPatient PopulationOverall Response Rate (ORR)
Venetoclax + Azacitidine Relapsed/Refractory AML31% - 63%[2][3]
This compound Preclinical AML modelsInduces apoptosis and inhibits proliferation (clinical data not available)
Relapsed/Refractory Multiple Myeloma

Standard of Care: Daratumumab (an anti-CD38 monoclonal antibody), often in combination with other agents.

TreatmentPatient PopulationOverall Response Rate (ORR)
Daratumumab (monotherapy) Heavily pretreated Relapsed/Refractory Multiple Myeloma31% - 52%[4][5]
This compound Preclinical Multiple Myeloma modelsInduces apoptosis and inhibits tumor growth (clinical data not available)

Potential Biomarkers for this compound Treatment Response

Based on the mechanism of action of this compound, several potential biomarkers can be explored to predict patient response.

Biomarker_Workflow cluster_patient Patient Selection cluster_assays Biomarker Assays cluster_response Treatment Response Prediction Tumor_Biopsy Tumor Biopsy (Bone Marrow) IHC Immunohistochemistry (IHC) - SphK2 expression Tumor_Biopsy->IHC WB Western Blot - pERK / pAKT levels Tumor_Biopsy->WB NGS Next-Generation Sequencing - Gene mutations in SphK2 pathway Tumor_Biopsy->NGS Blood_Sample Blood Sample MS Mass Spectrometry - S1P levels Blood_Sample->MS High_SphK2 High SphK2 Expression IHC->High_SphK2 Low_pERK_pAKT Low Basal pERK/pAKT WB->Low_pERK_pAKT High_S1P High Basal S1P MS->High_S1P Favorable_Response Predicted Favorable Response to this compound High_SphK2->Favorable_Response Low_pERK_pAKT->Favorable_Response High_S1P->Favorable_Response Unfavorable_Response Predicted Unfavorable Response to this compound

Figure 2: Potential Biomarker Workflow for this compound.

Potential Predictive Biomarkers:

  • SphK2 Expression: High levels of SphK2 in tumor cells may indicate dependence on this pathway for survival, suggesting greater sensitivity to this compound.

  • Phospho-ERK (pERK) and Phospho-AKT (pAKT) Levels: Basal levels of pERK and pAKT could be indicative of pathway activation. Tumors with high basal activation might be more responsive to this compound-mediated inhibition.

  • Sphingosine-1-Phosphate (S1P) Levels: Elevated S1P levels in the tumor microenvironment or plasma could serve as a pharmacodynamic biomarker, with a decrease indicating target engagement by this compound.

  • Gene Mutations: Mutations in genes upstream or downstream of SphK2 in the signaling pathway could influence sensitivity to this compound.

Experimental Protocols

Detailed methodologies for the key experimental assays cited for biomarker analysis are provided below.

Immunohistochemistry (IHC) for SphK2 in Bone Marrow Biopsies

Objective: To determine the expression level and localization of SphK2 protein in bone marrow tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections (4-5 µm).

  • Primary antibody: Rabbit anti-SphK2 polyclonal antibody.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • DAB chromogen kit.

  • Hematoxylin counterstain.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Wash buffers (e.g., PBS or TBS).

  • Blocking solution (e.g., 5% normal goat serum in PBS).

Protocol:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in wash buffer (3 x 5 minutes).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash slides in wash buffer.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-SphK2 antibody to its optimal concentration in blocking solution.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides in wash buffer (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides in wash buffer (3 x 5 minutes).

    • Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Interpretation: The intensity and percentage of SphK2-positive cells are scored by a pathologist.

Western Blot for Phospho-ERK (pERK) and Phospho-AKT (pAKT)

Objective: To quantify the levels of phosphorylated (active) ERK and AKT in leukemia or multiple myeloma cells.

Materials:

  • Cell lysates from treated and untreated cancer cells.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies: Rabbit anti-pERK1/2, Rabbit anti-ERK1/2, Rabbit anti-pAKT (Ser473), Rabbit anti-AKT.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • ECL Western blotting detection reagents.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Wash buffer (TBST).

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the first set of antibodies.

    • Re-probe with antibodies for total ERK, total AKT, and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated.

Mass Spectrometry for Sphingosine-1-Phosphate (S1P) in Plasma

Objective: To accurately quantify the concentration of S1P in patient plasma samples.[1][4][5][6]

Materials:

  • Human plasma samples.

  • Internal standard (e.g., C17-S1P or d7-S1P).

  • Methanol, acetonitrile, and formic acid (LC-MS grade).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add the internal standard.

    • Precipitate proteins by adding 200 µL of cold methanol.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for S1P and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of S1P.

    • Calculate the concentration of S1P in the plasma samples by comparing the peak area ratio of S1P to the internal standard against the standard curve.

Conclusion

The development of robust predictive biomarkers is paramount for the successful clinical implementation of targeted therapies like this compound. This guide provides a framework for investigating potential biomarkers for this compound treatment response by leveraging our understanding of its mechanism of action and preclinical performance. The proposed biomarkers, including SphK2 expression, pERK/pAKT levels, and S1P concentrations, warrant further investigation in clinical trials. The provided experimental protocols offer a starting point for the validation of these biomarkers. By identifying patients who are most likely to respond to this compound, we can optimize its therapeutic potential and advance the era of personalized medicine in the treatment of hematological malignancies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of K145 (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of K145 (hydrochloride), a chemical compound utilized in laboratory settings. Adherence to these guidelines is critical for minimizing environmental impact and safeguarding personnel.

Key Information and Hazard Profile

This compound (hydrochloride) presents several hazards that must be considered during the disposal process. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications and precautionary statements associated with this compound (hydrochloride). This information is derived from the Safety Data Sheet (SDS) and is crucial for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS CodePrecautionary StatementGHS Code
Acute toxicity, OralCategory 4Harmful if swallowed.H302
Acute aquatic toxicityCategory 1Very toxic to aquatic life.H400
Chronic aquatic toxicityCategory 1Very toxic to aquatic life with long lasting effects.H410
Disposal Precaution-Avoid release to the environment.P273
Disposal Instruction-Dispose of contents/container to an approved waste disposal plant.P501

Experimental Protocol for Safe Disposal

The following protocol outlines the detailed steps for the safe handling and disposal of this compound (hydrochloride) waste in a laboratory setting. This procedure is designed to be followed sequentially to ensure maximum safety and compliance.

1. Personal Protective Equipment (PPE):

  • Before handling this compound (hydrochloride), ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound (hydrochloride) waste. The container should be made of a compatible material and have a secure lid.

  • Do not mix this compound (hydrochloride) waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Handling Spills:

  • In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Collect the absorbed material and any contaminated debris into the designated hazardous waste container.

  • For large spills, evacuate the area and follow your institution's emergency spill response procedures.

4. Final Disposal:

  • All waste containing this compound (hydrochloride), including empty containers, must be disposed of as hazardous waste[1][2].

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the waste[2].

  • Ensure the hazardous waste container is properly sealed and labeled before collection. The label should clearly identify the contents as "Hazardous Waste: this compound (hydrochloride)".

  • It is the responsibility of the waste generator to properly characterize and classify the waste according to local, regional, and national regulations[2].

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound (hydrochloride).

K145_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? ppe->spill absorb Absorb with Inert Material spill->absorb Yes collect_waste Collect Waste in Designated Container spill->collect_waste No absorb->collect_waste seal_label Seal and Label Container collect_waste->seal_label contact_ehs Contact EHS for Pickup seal_label->contact_ehs end_proc End: Proper Disposal contact_ehs->end_proc

This compound (hydrochloride) Disposal Workflow

It is important to note that while "this compound" is also an EPA hazardous waste code for "Residues from naphthalene collection and recovery operations from the recovery of coke by-products produced from coal," this industrial waste is distinct from the laboratory chemical this compound (hydrochloride) addressed in this guide[3][4][5][6][7][8]. The procedures outlined here are specifically for the laboratory chemical. Always consult your institution's specific safety and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.